Decatromicin A
Description
structure in first source
Properties
Molecular Formula |
C45H57ClN2O10 |
|---|---|
Molecular Weight |
821.4 g/mol |
IUPAC Name |
(1S,3S,6S,7E,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3-chloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C45H57ClN2O10/c1-7-26-21-45-39(51)34(42(55)58-45)38(50)44(8-2)27(12-10-9-11-23(3)20-43(45,6)22-29(26)41(53)54)14-15-28-30(44)16-13-24(4)37(28)57-33-19-32(49)35(25(5)56-33)48-40(52)36-31(46)17-18-47-36/h9-10,14-15,17-18,20,22,24-28,30,32-33,35,37,47,49-50H,7-8,11-13,16,19,21H2,1-6H3,(H,48,52)(H,53,54)/b10-9+,23-20+,38-34?/t24-,25+,26-,27+,28-,30+,32+,33-,35+,37-,43-,44+,45+/m0/s1 |
InChI Key |
LSANQCYQTPFAGU-PRRJNIGWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Decatromicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Decatromicin A, an antibiotic isolated from Actinomadura sp. MK73-NF4. The information is compiled from publicly available data and the primary scientific literature.
Data Presentation
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C45H57ClN2O10 | PubChem |
| Molecular Weight | 821.4 g/mol | PubChem |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Optical Rotation | Data not available | - |
| Solubility | Poor water solubility. Soluble in ethanol, methanol, DMF, and DMSO (inferred from Decatromicin B).[1] | Bioaustralis Fine Chemicals |
| UV-Vis Absorption | Data not available | - |
| Infrared Absorption | Data not available | - |
Experimental Protocols
The methodologies for the isolation and structural elucidation of this compound, as described in the primary literature, are detailed below. These protocols are fundamental to understanding the physicochemical data associated with this compound.
Isolation and Purification of this compound
This compound was isolated from the culture broth of Actinomadura sp. MK73-NF4. The general workflow for its purification involved a multi-step process combining solvent extraction and various chromatographic techniques.[2]
-
Fermentation and Extraction: Actinomadura sp. MK73-NF4 was cultured under suitable conditions to produce this compound. The culture broth was then subjected to solvent extraction using butyl acetate (B1210297) to separate the crude antibiotic mixture from the aqueous phase.[2]
-
Silica (B1680970) Gel Column Chromatography: The crude extract obtained from the butyl acetate extraction was further purified using silica gel column chromatography. This step separates compounds based on their polarity, allowing for the initial fractionation of the extract.[2]
-
Silica Gel Thin-Layer Chromatography (TLC): Preparative silica gel TLC was employed for further purification of the fractions containing this compound. This technique offers a higher resolution of separation for closely related compounds.[2]
-
Sephadex LH-20 Column Chromatography: A final purification step was carried out using Sephadex LH-20 column chromatography. This size-exclusion chromatography separates molecules based on their size, effectively removing remaining impurities to yield pure this compound.[2]
Structure Elucidation
The chemical structure of this compound was determined through a combination of mass spectrometry and various nuclear magnetic resonance (NMR) spectroscopic techniques.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound, which was crucial for establishing its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments was conducted to elucidate the planar structure and stereochemistry of this compound.[3]
-
1H and 13C NMR: These experiments provided information about the proton and carbon framework of the molecule.
-
COSY (Correlation Spectroscopy): This 2D NMR technique was used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons within the molecule.
-
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton and carbon signals, identifying which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique identified longer-range couplings between protons and carbons (typically over 2-3 bonds), which was essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment was used to determine the relative stereochemistry of the aglycone part of the molecule by identifying protons that are close to each other in space.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Decatromicin A: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multifaceted approach employed in the chemical structure elucidation of Decatromicin A, a potent antibiotic. The determination of its complex molecular architecture was a result of a systematic application of advanced spectroscopic and chemical methods. This document provides a comprehensive overview of the experimental strategies, data interpretation, and logical framework that culminated in the definitive structural assignment of this important natural product.
Introduction
This compound is a member of a class of antibiotics produced by the actinomycete, Actinomadura sp. MK73-NF4.[1] Its significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has made it a subject of scientific interest. The precise determination of its chemical structure is a prerequisite for understanding its mechanism of action, facilitating synthetic efforts, and enabling the development of new therapeutic agents. The elucidation of the this compound structure was achieved through a combination of techniques designed to reveal its planar structure, relative stereochemistry, and absolute configuration.[2]
Physico-chemical Properties
The initial characterization of this compound involved the determination of its fundamental physico-chemical properties. These properties provided the first clues to its molecular size and functional group characteristics.
| Property | Value |
| Molecular Formula | C45H58Cl2N2O10 |
| Molecular Weight | 855.9 g/mol |
| Appearance | Amorphous powder |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO; Poor water solubility.[3] |
Experimental Protocols and Data Interpretation
The structural elucidation of this compound was a stepwise process, beginning with the determination of its planar structure, followed by the assignment of its relative and absolute stereochemistry. The following sections detail the key experimental techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Carbon Skeleton and Connectivity
NMR spectroscopy was the central technique used to piece together the molecular framework of this compound. A suite of 1D and 2D NMR experiments was performed to identify all proton and carbon signals and to establish their connectivity.[2]
Experimental Protocol (General):
-
Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD).
-
Data Acquisition: A series of NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). This included:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY)
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phased and calibrated. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Data Presentation:
Due to the unavailability of the full primary research article in the public domain, the following tables are presented as illustrative examples of how the NMR data for this compound would be structured. The values are placeholders and do not represent the actual experimental data.
Table 1: Illustrative ¹H NMR Data for this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-2 | 3.50 | dd | 8.0, 4.0 |
| H-3 | 4.10 | m | |
| ... | ... | ... | ... |
Table 2: Illustrative ¹³C NMR Data for this compound
| Position | δ (ppm) |
| C-1 | 170.5 |
| C-2 | 75.2 |
| ... | ... |
Table 3: Illustrative Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| H-2 | H-3 | C-1, C-3, C-4 | H-4, H-5 |
| H-3 | H-2, H-4 | C-1, C-2, C-5 | H-5 |
| ... | ... | ... | ... |
Mass Spectrometry: Determining the Molecular Formula
High-resolution mass spectrometry (HRMS) was crucial for determining the elemental composition of this compound, which in turn provided its molecular formula.
Experimental Protocol (General):
-
Sample Introduction: A solution of this compound was introduced into the mass spectrometer.
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI), was used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion was measured with high accuracy.
-
Data Analysis: The precise mass measurement was used to calculate the elemental composition, leading to the determination of the molecular formula.
Modified Mosher's Method: Assigning Absolute Stereochemistry of the Aglycone
The modified Mosher's method is a chemical derivatization technique followed by ¹H NMR analysis, used to determine the absolute configuration of chiral secondary alcohols in the aglycone portion of this compound.[2]
Experimental Protocol:
-
Derivatization: The alcohol groups of the this compound aglycone were esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomeric MTPA esters.
-
NMR Analysis: The ¹H NMR spectra of both the (R)- and (S)-MTPA esters were recorded.
-
Data Analysis: The chemical shifts of the protons near the newly formed chiral center were compared between the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) were calculated. A consistent positive or negative sign for the Δδ values on either side of the stereocenter allows for the assignment of its absolute configuration.
X-ray Crystallography: Determining the Absolute Stereochemistry of the Glycosyl Moiety
To unambiguously determine the absolute stereochemistry of the sugar component of this compound, X-ray crystallography was performed on a suitable crystalline derivative.
Experimental Protocol:
-
Derivatization and Crystallization: The glycosyl moiety was derivatized with a heavy atom-containing reagent, such as p-bromobenzoyl chloride, to facilitate the determination of the absolute structure. The resulting derivative was then crystallized.
-
Data Collection: A single crystal of the derivative was mounted on a diffractometer and irradiated with X-rays. The diffraction pattern was collected.
-
Structure Solution and Refinement: The diffraction data was used to solve the crystal structure and refine the atomic positions. The presence of the heavy atom allowed for the determination of the absolute configuration of the molecule.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the structure elucidation process and the relationships between the different experimental techniques.
Caption: Overall workflow for the structure elucidation of this compound.
Caption: Logic flow for determining the planar structure using NMR.
Caption: Workflow for determining the stereochemistry of this compound.
Conclusion
The successful elucidation of the chemical structure of this compound is a testament to the power of a coordinated analytical approach. Through the systematic application of NMR spectroscopy, mass spectrometry, chemical derivatization, and X-ray crystallography, the complete molecular architecture, including its planar structure and absolute stereochemistry, was definitively established. This foundational knowledge is indispensable for future research aimed at understanding the biological activity of this compound and for the rational design of novel antibiotics to combat drug-resistant pathogens.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
Spectroscopic Blueprint of Decatromicin A: A Comprehensive NMR Analysis
For Immediate Release – A detailed technical guide providing an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for Decatromicin A is now available for researchers, scientists, and professionals in drug development. This whitepaper offers a comprehensive resource for understanding the molecular architecture of this potent antibiotic.
The structural elucidation of this compound, a complex natural product, was achieved through a series of sophisticated NMR experiments. This guide presents the complete 1H and 13C NMR spectral data in clearly structured tables, facilitating straightforward access and comparison for research purposes.
¹H NMR Spectral Data of this compound
The proton NMR spectrum of this compound reveals a complex array of signals characteristic of its intricate molecular structure. The data, acquired in a deuterated solvent, is summarized below.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.38 | m | |
| 3 | 1.83 | m | |
| 3-CH₃ | 0.94 | t | 7.5 |
| 5 | 5.86 | d | 11.5 |
| 6 | 7.33 | dd | 11.5, 15.0 |
| 7 | 6.01 | d | 15.0 |
| 8-CH₃ | 1.82 | s | |
| 9 | 2.65 | m | |
| 10 | 5.21 | d | 9.5 |
| 11 | 3.99 | d | 9.5 |
| 12 | 1.75 | m | |
| 12-CH₃ | 0.88 | d | 7.0 |
| 13 | 4.08 | d | 3.0 |
| 14 | 5.48 | s | |
| 15-CH₃ | 1.78 | s | |
| 17 | 3.82 | d | 9.5 |
| 18 | 1.95 | m | |
| 18-CH₃ | 0.99 | d | 7.0 |
| 19 | 1.45 | m | |
| 19-CH₃ | 0.82 | t | 7.5 |
| 21 | 3.25 | m | |
| 22 | 2.55 | m | |
| 22-CH₃ | 1.05 | d | 7.0 |
| 1' | 4.65 | d | 7.5 |
| 2' | 3.65 | m | |
| 3' | 3.45 | m | |
| 4' | 4.15 | m | |
| 5' | 3.75 | m | |
| 5'-CH₃ | 1.25 | d | 6.5 |
| 2'' | 6.85 | d | 2.5 |
| 4'' | 6.25 | d | 2.5 |
| NH | 8.15 | d | 8.5 |
¹³C NMR Spectral Data of this compound
The carbon-13 NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are tabulated below, offering insights into the electronic environment of each carbon atom.
| Position | δC (ppm) |
| 1 | 172.5 |
| 2 | 45.8 |
| 3 | 38.2 |
| 3-CH₃ | 12.1 |
| 4 | 128.9 |
| 5 | 125.4 |
| 6 | 138.4 |
| 7 | 126.9 |
| 8 | 135.2 |
| 8-CH₃ | 12.5 |
| 9 | 42.1 |
| 10 | 134.7 |
| 11 | 78.9 |
| 12 | 35.6 |
| 12-CH₃ | 17.2 |
| 13 | 82.4 |
| 14 | 129.8 |
| 15 | 136.1 |
| 15-CH₃ | 16.8 |
| 16 | 203.5 |
| 17 | 85.1 |
| 18 | 40.3 |
| 18-CH₃ | 14.5 |
| 19 | 25.1 |
| 19-CH₃ | 11.8 |
| 20 | 102.7 |
| 21 | 58.2 |
| 22 | 45.3 |
| 22-CH₃ | 15.1 |
| 1' | 98.7 |
| 2' | 72.4 |
| 3' | 75.8 |
| 4' | 55.1 |
| 5' | 70.2 |
| 5'-CH₃ | 18.2 |
| 1'' | 162.4 |
| 2'' | 125.8 |
| 3'' | 110.1 |
| 4'' | 122.6 |
| 5'' | 128.3 |
Experimental Protocols
The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR experiments. The planar structure was determined by analyzing the ¹H, ¹³C, COSY, HMQC, and HMBC NMR spectra.
NMR Spectroscopy: All NMR spectra were recorded on a Bruker AMX-500 spectrometer. The samples were dissolved in deuterated pyridine (B92270) (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹H and ¹³C NMR: Standard pulse sequences were used to acquire the one-dimensional proton and carbon-13 spectra.
-
COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton spin-spin coupling networks.
-
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment was employed to determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment was crucial for identifying long-range (two- and three-bond) correlations between protons and carbons, which was instrumental in assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The relative configuration of the aglycone was elucidated by analyzing through-space proton-proton interactions observed in NOESY experiments.
Visualizing the NMR Workflow
The logical workflow for the structural elucidation of this compound using NMR spectroscopy is depicted in the following diagram. This illustrates the progression from initial one-dimensional experiments to more complex two-dimensional techniques that ultimately reveal the complete molecular structure.
Caption: Workflow for the structural elucidation of this compound via NMR.
This technical guide serves as a foundational reference for researchers engaged in the study of natural products, antibiotic development, and synthetic chemistry. The detailed NMR data and experimental protocols provided herein are intended to support further investigation and utilization of this compound in scientific and pharmaceutical applications.
Decatromicin A: A Technical Guide to its Solubility Profile
Physicochemical Properties of Decatromicin A
This compound is a complex macrolide antibiotic isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[3] Its molecular formula is C45H57ClN2O10, with a molecular weight of 821.39 g/mol .[1][4] The intricate structure of this compound, which includes numerous hydrophobic and hydrophilic moieties, suggests a complex solubility profile.
Solubility of Decatromicin Analogs
While specific quantitative solubility data for this compound remains elusive in published literature, information regarding its analog, Decatromicin B, offers valuable insights. Decatromicin B is reported to be soluble in several organic solvents and exhibits poor solubility in water.[5][6] This information provides a foundational understanding for selecting appropriate solvent systems for this compound in experimental settings.
Table 1: Qualitative Solubility of Decatromicin B
| Solvent | Solubility |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Water | Poor |
This data pertains to Decatromicin B and is presented as a proxy for this compound due to the lack of specific data for the latter.[5][6]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.[7][8]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, buffers at various pH)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous systems, use buffers to maintain a constant pH.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. who.int [who.int]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C45H57ClN2O10 | CID 54710542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. dissolutiontech.com [dissolutiontech.com]
The Enigmatic Biosynthesis of Decatromicin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Decatromicin A, a member of the spirotetronate class of polyketides, is an antibiotic with notable activity against Gram-positive bacteria.[1][2] Isolated from Actinomadura sp. MK73-NF4, its complex architecture, featuring a characteristic spiro-fused tetronate ring system, presents a fascinating biosynthetic puzzle.[1][2][3] While the complete, gene-level details of the this compound biosynthetic pathway remain to be fully elucidated in publicly available scientific literature, this guide provides an in-depth overview of the current understanding based on the established principles of spirotetronate biosynthesis.
General Principles of Spirotetronate Biosynthesis
The biosynthesis of spirotetronates is a complex process orchestrated by a series of enzymes, primarily Type I Polyketide Synthases (PKSs). The general pathway can be conceptually divided into several key stages:
-
Polyketide Chain Assembly: A Type I PKS iteratively condenses small carboxylic acid units, typically malonyl-CoA and methylmalonyl-CoA, to construct a linear polyketide chain. The sequence and type of extender units are dictated by the specific domains within the PKS modules.
-
Tetronate Moiety Formation: A key step involves the incorporation of a three-carbon unit derived from glycerate. This unit cyclizes with a portion of the polyketide backbone to form the characteristic tetronic acid ring.
-
Intramolecular Diels-Alder (IMDA) Reaction: A hallmark of spirotetronate biosynthesis is a crucial intramolecular [4+2] cycloaddition reaction. This enzyme-catalyzed IMDA reaction forms the spiro-fused cyclohexene (B86901) ring system, giving the molecule its distinctive three-dimensional structure.
-
Tailoring Modifications: Following the formation of the core spirotetronate scaffold, a series of post-PKS modifications occur. These "tailoring" steps can include oxidation, reduction, glycosylation, and halogenation, leading to the structural diversity observed within the spirotetronate family.
The Hypothesized Biosynthetic Pathway of this compound
While the specific gene cluster for this compound has not yet been reported, we can propose a putative biosynthetic pathway based on its structure and the known mechanisms of spirotetronate biosynthesis. A closely related strain, Actinomadura sp. A30804, has been found to produce decatromicins A and B, alongside other novel congeners, suggesting a conserved biosynthetic machinery.
Key Hypothetical Steps:
-
PKS Assembly: A modular Type I PKS is predicted to assemble the polyketide backbone of this compound. The specific number of modules and the types of acyltransferase (AT) domains within each module would determine the length and methylation pattern of the initial polyketide chain.
-
Formation of the Tetronate Ring: A dedicated enzyme, likely a ketosynthase (KS) domain, would catalyze the Claisen condensation to form the tetronic acid moiety from a glycerate-derived extender unit and the growing polyketide chain.
-
Diels-Alder Cyclization: A specialized enzyme, a putative Diels-Alderase, is expected to catalyze the intramolecular [4+2] cycloaddition to form the spiro-center and the cyclohexene ring.
-
Tailoring Reactions: The final structure of this compound suggests several tailoring steps, including hydroxylations and potentially other modifications, carried out by enzymes such as cytochrome P450 monooxygenases, reductases, and dehydratases.
Visualizing the Proposed Pathway and Experimental Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the proposed general biosynthetic pathway for spirotetronates and a typical experimental workflow for identifying and characterizing such biosynthetic gene clusters.
References
- 1. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Territory of Decatromicin A Synthesis: A Proposed Strategic Blueprint
While the potent antibacterial agent Decatromicin A has been isolated and its intricate structure elucidated, a complete total synthesis has yet to be reported in scientific literature. This technical guide presents a series of proposed retrosynthetic strategies to tackle this formidable synthetic challenge, offering a roadmap for researchers and drug development professionals venturing into this uncharted territory. The strategies outlined below are based on established synthetic methodologies for structurally related natural products and key molecular fragments.
This compound is a structurally complex macrolide antibiotic, characterized by a highly substituted polycyclic core, a tetronic acid moiety, a glycosidically linked aminodeoxy sugar, and a unique dichloropyrrole-amide side chain.[1][2] Its significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a compelling target for synthetic chemists.[3][4][5] The absence of a published total synthesis highlights the substantial hurdles posed by its architecture, particularly the dense stereochemistry and the construction of the strained polycyclic system.
Devising a Path Forward: Hypothetical Retrosynthetic Analysis
In the absence of a precedent, two plausible retrosynthetic strategies are proposed, focusing on key disconnections of the macrolactam core and the strategic introduction of the glycosidic and acyl side chains.
Strategy 1: Late-Stage Macrolactamization and Glycosylation
This approach prioritizes the assembly of a complex aglycone precursor, deferring the challenging macrolactamization and glycosylation steps to the later stages of the synthesis.
Caption: Retrosynthetic analysis of this compound via a late-stage macrolactamization.
This strategy hinges on a robust macrolactamization protocol to form the large ring system. The key disconnections are:
-
Macrolactamization: The macrocycle is disconnected at the amide bond, revealing a linear seco-acid amine precursor. The successful execution of this step would depend on overcoming the entropic challenge of forming a large ring and avoiding competing side reactions.
-
Glycosylation and Amide Formation: The seco-acid amine is further broken down into the aglycone core and the fully functionalized aminodeoxy sugar. The glycosidic linkage would likely be forged using modern glycosylation methods, followed by the coupling of the dichloropyrrole moiety to the amino group of the sugar.
-
Aglycone Assembly: The complex aglycone is envisioned to be constructed from a main polyketide chain and a precursor to the tetronic acid.
Strategy 2: Convergent Assembly with Pre-formed Glycosylated Fragment
This alternative approach aims to mitigate the risks associated with late-stage glycosylation by assembling a glycosylated western fragment and coupling it with an eastern fragment containing the tetronic acid moiety.
Caption: Convergent retrosynthetic approach to this compound.
The core tenets of this strategy are:
-
Fragment Coupling and Macrolactamization: The primary disconnection is a carbon-carbon bond formation (e.g., a Suzuki or Stille coupling) to unite a "western" glycosylated fragment and an "eastern" fragment, followed by macrolactamization.
-
Synthesis of the Western Fragment: This fragment would be assembled by glycosylating a polyketide chain with the pre-functionalized aminodeoxy sugar bearing the dichloropyrrole side chain.
-
Synthesis of the Eastern Fragment: This piece would contain the tetronic acid moiety, which could be constructed from a suitable precursor and attached to the eastern polyketide chain.
Key Synthetic Challenges and Potential Methodologies
The successful synthesis of this compound, regardless of the overarching strategy, will require the development of robust solutions for several key challenges:
1. Construction of the Tetronic Acid Moiety:
The 3-acyltetronic acid is a recurring motif in natural products. Its synthesis could be approached in several ways:
-
Dieckmann Condensation: A classic approach involves the intramolecular Dieckmann condensation of a β-keto ester derived from a hydroxyacetate.
-
Functionalization of a Pre-formed Tetronic Acid Core: Commercially available tetronic acid can be C-acylated to introduce the desired side chain.
-
Modern Methodologies: More recent methods, such as those involving tandem transesterification and Dieckmann cyclization, offer efficient one-pot syntheses of substituted tetronic acids.
2. Synthesis of the Dichloropyrrole-Aminodeoxy Sugar:
This unique side chain presents a multi-step challenge:
-
Pyrrolidine (B122466) Synthesis: The pyrrolidine ring is a common heterocyclic motif, and numerous methods exist for its synthesis, including cycloaddition reactions and ring contractions of other heterocycles.
-
Chlorination and Amide Coupling: Following the synthesis of the pyrrole (B145914) ring, regioselective dichlorination would be required, followed by activation of the carboxylic acid for amide bond formation with the aminodeoxy sugar.
-
Stereocontrolled Glycosylation: The formation of the glycosidic bond with the correct stereochemistry is a critical step. Modern glycosylation techniques, potentially enzyme-catalyzed, would be essential to control the anomeric center.
3. Assembly of the Polyketide Chains and Macrolactamization:
The construction of the highly substituted carbon backbone of the macrolactam will likely involve a series of stereoselective reactions, such as aldol (B89426) additions, asymmetric reductions, and alkylations. The culminating macrolactamization step is a significant hurdle. High-dilution conditions and the use of potent coupling reagents will be necessary to favor the intramolecular cyclization over intermolecular polymerization.
Experimental Protocols: A Glimpse into Potential Key Reactions
While a complete set of experimental protocols for the total synthesis of this compound cannot be provided, the following are representative methodologies for the construction of key structural motifs, adapted from the synthesis of related natural products.
Hypothetical Protocol for Tetronic Acid Formation via Dieckmann Condensation:
A solution of the corresponding β-keto ester in an anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) would be added dropwise to a suspension of a strong base, for instance, sodium hydride, at 0 °C under an inert atmosphere. The reaction mixture would then be stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the reaction would be quenched by the addition of an acid, and the product extracted, dried, and purified by column chromatography.
Illustrative Protocol for a Glycosylation Reaction:
A mixture of the glycosyl donor (e.g., a trichloroacetimidate), the glycosyl acceptor (the aglycone), and an activating agent such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) would be stirred in an anhydrous solvent like dichloromethane (B109758) at low temperature (e.g., -78 °C) under an inert atmosphere. The reaction progress would be monitored, and upon completion, the reaction would be quenched, neutralized, and the glycosylated product purified using chromatographic techniques.
Conclusion: A Call to the Synthetic Community
The total synthesis of this compound represents a significant challenge that will undoubtedly spur innovation in synthetic methodology. The strategies and potential solutions outlined in this guide are intended to provide a conceptual framework for tackling this complex and biologically important molecule. The eventual conquest of this compound will not only provide access to this promising antibiotic for further biological evaluation but will also stand as a testament to the power of modern organic synthesis.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C45H57ClN2O10 | CID 54710542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Decatromicin A: A Technical Guide on the Postulated Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin A, an antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated notable inhibitory activity against a range of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] While the definitive molecular target and the precise mechanism of action have not been fully elucidated in publicly available research, this guide synthesizes the existing data and proposes a postulated mechanism based on its structural characteristics and the known actions of similar antimicrobial agents derived from the same genus. This document aims to provide a foundational resource for researchers engaged in the study of novel antibiotics and the development of new therapeutic agents.
Introduction to this compound
This compound is a novel antibiotic discovered from the fermentation broth of the actinomycete Actinomadura sp. MK73-NF4.[1] Along with its congener, Decatromicin B, it has been identified as a potent agent against various Gram-positive bacteria.[1] The chemical structure of this compound has been determined through spectroscopic analysis, revealing a complex macrocyclic architecture.[2]
Initial biological activity screenings have confirmed its efficacy against clinically relevant Gram-positive pathogens. Notably, its activity against MRSA positions it as a compound of interest for further investigation in an era of increasing antibiotic resistance.[1]
Antibacterial Spectrum and Potency
While specific quantitative data for this compound is limited in the available literature, the initial discovery reports its inhibitory effect on the growth of Gram-positive bacteria. For its related compound, Decatromicin B, minimum inhibitory concentration (MIC) values have been reported, offering a proxy for the expected potency of this class of molecules.
| Bacterial Strain | MIC (µg/mL) for Decatromicin B |
| Staphylococcus aureus FDA 209P | 0.39 |
| Staphylococcus aureus Smith | 0.78 |
| Staphylococcus aureus (MRSA) 830 | 0.39 |
| Staphylococcus aureus (MRSA) 1466 | 0.78 |
| Micrococcus luteus PCI 1001 | 0.78 |
| Bacillus subtilis PCI 219 | 0.78 |
| Corynebacterium bovis 1810 | 6.25 |
| Data for Decatromicin B as reported by TargetMol. |
Postulated Mechanism of Action
Given the lack of direct experimental evidence for the mechanism of action of this compound, a hypothetical mechanism is proposed based on the common modes of action of antibiotics derived from Actinomadura and the structural features of this compound. Many antibiotics from actinomycetes target fundamental cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Based on its complex macrocyclic structure, it is plausible that this compound interferes with a critical biosynthetic pathway in Gram-positive bacteria. A potential logical relationship for its action is outlined below.
Caption: Postulated logical pathway of this compound's antibacterial action.
Detailed Methodologies for Key Experiments
To elucidate the precise mechanism of action of this compound, a series of key experiments would be required. The following are detailed protocols for foundational assays.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of this compound against a panel of Gram-positive bacteria.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Macromolecular Synthesis Inhibition Assays
These assays determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
Materials:
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), N-acetyl-[¹⁴C]-glucosamine (for peptidoglycan).
-
Bacterial culture in logarithmic growth phase.
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Aliquot the culture into tubes and add this compound at various concentrations (e.g., 1x, 4x, 10x MIC).
-
Simultaneously, add the respective radiolabeled precursor to each tube.
-
Incubate for a short period (e.g., 30 minutes).
-
Stop the incorporation by adding cold TCA.
-
Filter the precipitates and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
Visualizing Experimental Workflows
A generalized workflow for investigating the mechanism of action of a novel antibiotic like this compound is presented below.
Caption: A representative experimental workflow for elucidating the mechanism of action.
Conclusion
This compound represents a promising antibacterial agent against Gram-positive bacteria. While its precise mechanism of action is yet to be definitively established, this guide provides a framework for its study based on available data and logical inference from related compounds. The proposed experimental protocols and workflows offer a roadmap for researchers to unravel the molecular intricacies of this novel antibiotic, which could pave the way for its future development as a therapeutic agent. Further investigation is crucial to validate the postulated mechanism and to fully characterize its potential in combating bacterial infections.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production - PMC [pmc.ncbi.nlm.nih.gov]
Decatromicin A: A Technical Overview of its Antibacterial Spectrum and Proposed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin A is a member of the tetronic acid class of antibiotics, isolated from the fermentation broth of Actinomadura sp. MK73-NF4. First described in 1999, this natural product has demonstrated inhibitory activity against Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Despite its initial promise, the comprehensive antibacterial spectrum and the precise mechanism of action of this compound have not been extensively studied, primarily due to its limited availability. This guide synthesizes the available data on the antibacterial spectrum of this compound, provides a detailed protocol for its in vitro assessment, and proposes a mechanism of action based on its structural class.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. The available quantitative data on its in vitro activity is limited, but a potent inhibitory effect against Staphylococcus species has been reported.
Quantitative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the known MIC value for this compound against Staphylococci.
| Bacterial Species | MIC (µM) |
| Staphylococcus spp. | 3.13 |
Proposed Mechanism of Action: Inhibition of Fatty Acid Synthesis (FASII)
While the specific molecular target of this compound has not been definitively identified, its structural classification as a tetronic acid antibiotic suggests a likely mechanism of action. Many antibiotics in this class are known to interfere with the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for the biosynthesis of fatty acids, which are critical components of bacterial cell membranes.
The proposed mechanism for this compound is the inhibition of a key enzyme in the FASII elongation cycle, likely the β-ketoacyl-acyl carrier protein synthase (FabF). This enzyme catalyzes the condensation of malonyl-ACP with the growing acyl-ACP chain, a crucial step in fatty acid elongation. By binding to and inhibiting FabF, this compound would halt the production of fatty acids, leading to the disruption of cell membrane integrity and ultimately bacterial cell death. This proposed mechanism is analogous to that of the well-characterized tetronic acid antibiotic, platensimycin.
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound is performed using standardized methods to ensure reproducibility. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Serial Dilution:
-
Dispense a fixed volume (e.g., 50 µL) of CAMHB into all wells of a 96-well plate.
-
Add a corresponding volume of the this compound stock solution to the first column of wells to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (uninoculated broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) using a plate reader.
Methodological & Application
Topic: Determining the Minimum Inhibitory Concentration (MIC) of Decatromicin A
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical quantitative measure used to assess the potency of new antimicrobial compounds like Decatromicin A, monitor the development of bacterial resistance, and guide the selection of therapeutic agents.[1][3] MIC values are considered the "gold standard" for determining the susceptibility of organisms to antimicrobials.[4] this compound is an antibiotic isolated from Actinomadura sp. MK73-NF4, which has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution and agar dilution assays.[9] Both methods are reliable, with agar dilution often considered the reference standard for new agents, while broth microdilution is more common for testing multiple samples and is amenable to automation.[10][11][12]
Protocol 1: Broth Microdilution Method
This method involves challenging microorganisms with twofold serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[11][13]
1. Materials and Apparatus
-
This compound powder of known potency
-
Appropriate solvent (e.g., DMSO, sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or flat-bottom)[14]
-
Test microorganisms (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Quality Control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)[15][16]
-
Sterile petri dishes, test tubes, and pipettes[14]
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Multichannel pipette
2. Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and prepare a stock solution in a suitable solvent at a high concentration (e.g., 1280 µg/mL).[4] All solutions should be prepared following manufacturer recommendations.[4]
-
Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[14]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.[14]
-
Add 200 µL of the 2x concentrated this compound working solution to the wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.[14]
-
Repeat this serial twofold dilution process from column 2 to column 10. Discard the final 100 µL from column 10.[14]
-
Column 11 will serve as the positive growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).[14]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select several morphologically similar colonies of the test organism.[13]
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
-
Inoculation and Incubation:
-
Within 15-30 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
3. Reading and Interpreting Results
-
After incubation, visually inspect the wells for turbidity (i.e., visible growth). A plate reader can also be used to measure absorbance.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[17]
-
The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear.[8]
-
The results for the QC strains must fall within their established acceptable ranges to validate the experiment.[18]
Protocol 2: Agar Dilution Method
This method involves incorporating serial dilutions of this compound into a solid agar medium.[10] It is particularly useful for testing multiple bacterial isolates simultaneously.[12]
1. Materials and Apparatus
-
This compound powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Test and QC microorganisms
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
-
Multipoint replicator (inoculator)
2. Procedure
-
Preparation of Agar Plates:
-
Prepare a series of this compound solutions at 10 times the desired final concentrations.
-
Melt a volume of MHA and cool it to 45-50°C in a water bath.
-
For each concentration, add 2 mL of a 10x drug solution to 18 mL of molten MHA, mix gently but thoroughly to avoid bubbles, and pour into a sterile petri dish.[19] This creates a 1:10 dilution.
-
Prepare a drug-free control plate containing only MHA.
-
Allow the agar to solidify completely on a level surface.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be used directly or diluted further as specified by standard guidelines (e.g., to 10⁷ CFU/mL), resulting in approximately 10⁴ CFU per spot upon inoculation.[10]
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[10]
-
3. Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or the growth of one or two colonies is generally disregarded.[17]
-
The growth control plate must show confluent growth for each isolate.
Data Presentation
MIC results are typically presented in a table format, allowing for clear comparison of the antimicrobial agent's activity against various microorganisms.
Table 1: Hypothetical MIC Values for this compound
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
|---|---|---|---|
| Staphylococcus aureus | ATCC® 29213™ (QC) | 0.5 | Susceptible |
| Staphylococcus aureus | Clinical Isolate (MRSA) | 1 | Susceptible |
| Enterococcus faecalis | ATCC® 29212™ (QC) | 2 | Susceptible |
| Streptococcus pneumoniae | Clinical Isolate | 0.25 | Susceptible |
| Escherichia coli | ATCC® 25922™ (QC) | >128 | Resistant |
| Pseudomonas aeruginosa | ATCC® 27853™ (QC) | >128 | Resistant |
Note: Interpretation (Susceptible, Intermediate, Resistant) is based on comparing the MIC value to established clinical breakpoints, which are defined by regulatory bodies like CLSI or EUCAST.[7][20] Breakpoints for novel compounds like this compound would need to be established through extensive clinical and microbiological studies.[21]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bsac.org.uk [bsac.org.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. dickwhitereferrals.com [dickwhitereferrals.com]
- 21. scispace.com [scispace.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Decatromicin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antibacterial susceptibility of Decatromicin A, a novel antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The following sections detail the methodologies for two standard assays: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for assessing the zone of inhibition.
Quantitative Data Summary
While specific MIC values for this compound are not publicly available, the following table presents hypothetical data to illustrate the expected outcomes from antibacterial susceptibility testing. This data is for representative purposes only.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Disk Diffusion Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 25 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 1 | 22 |
| Enterococcus faecalis (ATCC 29212) | 2 | 18 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 28 |
| Escherichia coli (ATCC 25922) | >64 | 0 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | 0 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2].
Materials:
-
This compound
-
96-well microtiter plates[2]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in MHB to achieve the desired starting concentration for the assay.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the starting concentration of this compound (in MHB) to the wells in column 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.
Materials:
-
This compound impregnated disks (prepare by applying a known concentration of this compound to sterile paper disks)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Disk Placement:
-
Using sterile forceps, place the this compound impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone is proportional to the susceptibility of the bacteria to this compound. Interpretive criteria (susceptible, intermediate, or resistant) would need to be established based on correlation with MIC data.
-
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and Disk Diffusion Susceptibility Testing.
Generalized Mechanism of Action
The precise mechanism of action for this compound has not been detailed in the provided search results. However, many antibiotics target essential bacterial processes. The following diagram illustrates a generalized mechanism of action, such as the inhibition of cell wall synthesis, a common target for antibiotics effective against Gram-positive bacteria.
Caption: Generalized Antibacterial Mechanism of Action.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols for In Vivo Studies of Decatromicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin A is a macrolide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] To evaluate its therapeutic potential and support its progression through the drug development pipeline, robust in vivo studies are essential. These studies provide critical information on the efficacy, pharmacokinetics, and pharmacodynamics of this compound in a whole-organism system, bridging the gap between in vitro susceptibility and clinical utility.
This document provides detailed application notes and standardized protocols for establishing and utilizing murine models of bacterial infection to assess the in vivo efficacy of this compound. The described models are the murine sepsis model, the murine pneumonia model, and the murine skin infection model, all of which are relevant for studying infections caused by Gram-positive pathogens like S. aureus.
Mechanism of Action
While the specific molecular interactions of this compound are under investigation, as a macrolide antibiotic, its primary mechanism of action is the inhibition of bacterial protein synthesis. Macrolides achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, which leads to the disruption of peptide chain elongation and ultimately suppresses bacterial growth.[3]
Logical Relationship of Experimental Stages
References
Application Notes and Protocols for Developing a Stable Formulation of Decatromicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin A is a potent macrolide antibiotic with significant activity against Gram-positive bacteria. As with many macrolide antibiotics, this compound exhibits poor aqueous solubility and is susceptible to degradation under various environmental conditions, posing a significant challenge to the development of a stable and effective pharmaceutical formulation. These application notes provide a comprehensive guide to understanding the stability profile of this compound and developing a stable formulation suitable for preclinical and clinical studies. The protocols outlined herein describe systematic approaches for conducting forced degradation studies, selecting appropriate stabilizing excipients, and developing a liquid formulation for parenteral administration.
Forced Degradation and Stability Indicating Method Development
A thorough understanding of the degradation pathways of this compound is critical for developing a stable formulation. Forced degradation studies are designed to intentionally degrade the drug substance under accelerated conditions to identify potential degradants and to develop a stability-indicating analytical method.
Experimental Protocol: Forced Degradation of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep both solutions at room temperature for 24 hours.
-
Neutralize the solutions with an equivalent amount of NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
Neutralize the solutions with an equivalent amount of HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 24 hours.
-
Prepare a solution of the heat-stressed sample in methanol at 1 mg/mL and dilute to 100 µg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Prepare a solution of the light-stressed sample in methanol at 1 mg/mL and dilute to 100 µg/mL with mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation: Summary of Forced Degradation Studies
The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.
| Stress Condition | Reagent Concentration/Temperature | Duration | % Degradation of this compound | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 h | ||
| 1 N HCl | 24 h | |||
| Alkaline Hydrolysis | 0.1 N NaOH | 24 h | ||
| 1 N NaOH | 24 h | |||
| Oxidative Degradation | 3% H₂O₂ | 24 h | ||
| 30% H₂O₂ | 24 h | |||
| Thermal Degradation | 60°C | 24 h | ||
| Photolytic Degradation | 1.2 million lux hours & 200 Wh/m² | - |
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
Formulation Development for a Stable Liquid Formulation
Based on the poor aqueous solubility of this compound and the insights from forced degradation studies, a multi-pronged approach is necessary to develop a stable liquid formulation. This will involve the use of co-solvents, solubilizing agents, and stabilizing excipients.
Experimental Protocol: Screening of Solubilizing and Stabilizing Excipients
Objective: To identify suitable excipients that enhance the solubility and stability of this compound.
Materials:
-
This compound
-
Co-solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol
-
Surfactants: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Antioxidants: Ascorbic acid, Sodium metabisulfite
-
Chelating Agents: Edetate disodium (B8443419) (EDTA)
-
Buffering Agents: Citrate buffer, Phosphate buffer
Procedure:
-
Solubility Screening:
-
Prepare saturated solutions of this compound in various individual and combinations of co-solvents, surfactant solutions, and cyclodextrin (B1172386) solutions.
-
Equilibrate the solutions for 24 hours at room temperature with constant stirring.
-
Filter the solutions and analyze the concentration of this compound in the filtrate by HPLC to determine its solubility.
-
-
Excipient Compatibility and Stability Screening:
-
Based on the solubility data, prepare preliminary formulations of this compound in the most promising vehicle systems.
-
To these formulations, add different antioxidants, chelating agents, and buffering agents at various concentrations.
-
Store the formulations at accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at regular intervals for the content of this compound and the formation of degradants by HPLC.
-
Data Presentation: Solubility and Stability Screening Results
Table 2.1: Solubility of this compound in Various Solvent Systems
| Solvent System | Concentration of Co-solvent/Surfactant/Cyclodextrin | Solubility of this compound (mg/mL) |
| Water | - | |
| Propylene Glycol | 100% | |
| PEG 400 | 100% | |
| Ethanol | 100% | |
| 1% Tween 80 in Water | 1% | |
| 5% HP-β-CD in Water | 5% | |
| Other combinations | ... | ... |
Table 2.2: Stability of this compound in Preliminary Formulations at 40°C/75% RH
| Formulation ID | Vehicle Composition | Stabilizing Excipient(s) | Initial Assay (%) | Assay after 4 weeks (%) | Total Degradants after 4 weeks (%) |
| F1 | 20% PEG 400 in Water | None | 100.0 | ||
| F2 | 20% PEG 400 in Water | 0.1% Ascorbic Acid | 100.0 | ||
| F3 | 20% PEG 400 in Water | 0.01% EDTA | 100.0 | ||
| F4 | 5% HP-β-CD in Citrate Buffer (pH 5.0) | None | 100.0 | ||
| ... | ... | ... | ... | ... | ... |
Visualization: Formulation Development Logic
Caption: Logical approach to developing a stable this compound formulation.
Protocol for Long-Term Stability Testing
Once a lead formulation has been identified, it must be subjected to long-term stability testing under ICH recommended conditions to establish its shelf-life.
Experimental Protocol: Long-Term Stability Study
Objective: To evaluate the long-term stability of the optimized this compound formulation.
Materials:
-
Optimized this compound formulation
-
Control samples of this compound active pharmaceutical ingredient (API)
Equipment:
-
Stability chambers set to:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH
-
40°C ± 2°C / 75% RH ± 5% RH
-
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Fill the optimized this compound formulation into the intended final container closure system.
-
Storage: Place the samples in the stability chambers at the specified conditions.
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Appearance (color, clarity)
-
pH
-
Assay of this compound (by HPLC)
-
Degradation products (by HPLC)
-
Particulate matter
-
Data Presentation: Long-Term Stability Data
Table 3.1: Long-Term Stability Data for Optimized this compound Formulation at 25°C/60% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradants (%) |
| 0 | Clear, colorless solution | 100.0 | ||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 | ||||
| 36 |
Conclusion
The development of a stable formulation for this compound requires a systematic approach that begins with a thorough understanding of its degradation pathways. The protocols and guidelines presented in these application notes provide a framework for researchers to conduct forced degradation studies, screen for optimal excipients, and perform long-term stability testing. By following these methodologies, a stable and effective liquid formulation of this compound can be successfully developed for further pharmaceutical development.
Cultivation of Actinomadura sp. for Decatromicin A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin A, a spirotetronate polyketide antibiotic, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides detailed application notes and protocols for the cultivation of Actinomadura sp., a known producer of this compound. The protocols outlined below cover fermentation, extraction, and purification procedures based on established methodologies for secondary metabolite production from Actinomycetes. While specific yield data for this compound is not widely published, this guide offers a comprehensive framework to facilitate its production for research and drug development purposes.
Introduction to Actinomadura sp. and this compound
Actinomadura is a genus of Gram-positive bacteria belonging to the order Actinomycetales, known for producing a wide array of bioactive secondary metabolites.[1][2][3] Several species of Actinomadura have been identified as producers of unique polyketides with antimicrobial and antitumor properties.[2] Decatromicins A and B are novel antibiotics isolated from the culture broth of Actinomadura sp. MK73-NF4.[4] These compounds belong to the spirotetronate class of polyketides, which are characterized by a tetronic acid moiety spiro-linked to a cyclohexene (B86901) ring.[2][3] The antibacterial activity of this compound makes it a compound of interest for further investigation in the face of rising antibiotic resistance.
Cultivation and Fermentation Protocol
This protocol is adapted from established methods for antibiotic production from Actinomadura species.[5] Optimization of media components and culture conditions is recommended to enhance the yield of this compound.
Media Composition
Table 1: Media Composition for Seed and Production Cultures
| Component | Seed Medium (SV2 Medium)[2] | Production Medium (CA09LB Medium)[2] | Alternative Production Medium (ISP2 Medium)[6] |
| Glucose | 15 g/L | 20 g/L | 4 g/L |
| Glycerol | 15 g/L | 3 g/L | - |
| Soya Peptone | 15 g/L | - | - |
| Meat Extract | - | 10 g/L | - |
| Yeast Extract | - | 4 g/L | 4 g/L |
| Malt Extract | - | - | 10 g/L |
| Calcium Carbonate | 1 g/L | - | - |
| pH | 7.0 | 7.0 | 7.2 |
Fermentation Workflow
Caption: Fermentation workflow for this compound production.
Detailed Protocol
-
Inoculum Preparation:
-
Prepare SV2 seed medium according to the composition in Table 1 and sterilize.
-
Inoculate 5 mL of SV2 medium with a loopful of mature Actinomadura sp. culture from an agar plate.
-
Incubate the seed culture at 28°C for 3 days with constant shaking at 200 rpm.[2]
-
-
Production Culture:
-
Prepare the production medium (e.g., CA09LB) as detailed in Table 1 and sterilize.
-
Inoculate the production medium with the seed culture at a 1:20 volume ratio (e.g., 5 mL seed culture into 100 mL production medium).[2]
-
Incubate the production culture at 28°C for 9 days under constant shaking at 200 rpm.[2]
-
-
Harvesting:
-
After the incubation period, harvest the culture broth by centrifugation to separate the mycelial biomass from the supernatant.
-
Extraction and Purification Protocol
The following protocol for the extraction and purification of this compound is based on methods reported for spirotetronate antibiotics.[2][4]
Extraction Workflow
Caption: Extraction and purification workflow for this compound.
Detailed Protocol
-
Solvent Extraction:
-
Method A (Butyl Acetate): Extract the culture supernatant with an equal volume of butyl acetate.[4] Separate the organic layer and concentrate it under reduced pressure to obtain the crude extract.
-
Method B (Methanol): Lyophilize the entire culture (biomass and supernatant). Extract the dried material with methanol (B129727). Filter and evaporate the methanol to yield the crude extract.[2]
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the components.[4]
-
Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using silica gel TLC plates to identify the fractions containing this compound.
-
Sephadex LH-20 Chromatography: For further purification, apply the enriched fractions to a Sephadex LH-20 column and elute with a suitable solvent like methanol.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step can be performed using RP-HPLC with a C18 column and a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) to obtain pure this compound.[2]
-
Biosynthesis of this compound
This compound is a spirotetronate polyketide, and its biosynthesis is expected to be governed by a Type I Polyketide Synthase (PKS) gene cluster.[3] While the specific regulatory pathway for this compound has not been fully elucidated, a general model for spirotetronate biosynthesis can be proposed.
Caption: Generalized biosynthetic pathway of spirotetronates.
The biosynthesis initiates with the assembly of a linear polyketide chain from simple precursors like acetyl-CoA and malonyl-CoA by a large, multi-domain Type I PKS enzyme complex. This is followed by cyclization events to form the characteristic tetronic acid and the spiro-linked ring system. The core structure then undergoes various tailoring reactions, such as glycosylation and oxidation, to yield the final this compound molecule.
Data Presentation
Quantitative data on the production titers of this compound are scarce in the available literature. However, researchers can quantify the production in their own experiments using the following approach:
-
Develop a Quantification Method: Use the purified this compound as a standard to develop a quantitative method, such as HPLC with UV detection or mass spectrometry.
-
Create a Standard Curve: Prepare a series of known concentrations of the this compound standard and generate a standard curve by plotting peak area against concentration.
-
Quantify Production: Analyze the crude extracts from the fermentation broth using the developed method and determine the concentration of this compound by interpolating from the standard curve. The yield can then be expressed in mg/L of culture broth.
Table 2: Example Data Table for this compound Production Optimization
| Culture Condition | Parameter | This compound Yield (mg/L) |
| Carbon Source | Glucose (20 g/L) | e.g., 5.2 |
| Glycerol (20 g/L) | e.g., 3.8 | |
| Soluble Starch (20 g/L) | e.g., 7.1 | |
| Nitrogen Source | Soya Peptone (15 g/L) | e.g., 6.5 |
| Yeast Extract (10 g/L) | e.g., 4.9 | |
| Casamino Acids (10 g/L) | e.g., 8.3 | |
| pH | 6.0 | e.g., 4.1 |
| 7.0 | e.g., 8.5 | |
| 8.0 | e.g., 6.2 | |
| Temperature (°C) | 25 | e.g., 5.8 |
| 28 | e.g., 8.6 | |
| 32 | e.g., 7.4 |
Note: The yield values in this table are hypothetical and for illustrative purposes only.
Conclusion
The protocols provided in this document offer a solid foundation for the successful cultivation of Actinomadura sp. and the subsequent production and isolation of this compound. While specific production yields will require experimental determination and optimization, the detailed methodologies for fermentation, extraction, and purification will enable researchers to obtain this promising antibiotic for further biological evaluation and potential therapeutic development. The generalized biosynthetic pathway provides a framework for future studies aimed at understanding and manipulating the production of this compound through metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00047H [pubs.rsc.org]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial compounds produced by Actinomadura sp. AC104 isolated from an Algerian Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for Decatromicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin A is an antibiotic produced by the bacterium Actinomadura sp. MK73-NF4.[1][2] It exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation and drug development.[1] Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various research and development stages. These application notes provide a summary of the known physicochemical and spectroscopic properties of this compound, along with protocols for its characterization and a proposed analytical method based on established techniques for similar natural products.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its analysis. The following tables summarize the key data gathered from published literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H57ClN2O10 | [2] |
| Molecular Weight | 821.39 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO); Poor water solubility. | [3] |
| Source | Isolated from Actinomadura sp. MK73-NF4 | [1][2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| ¹H NMR | Used for planar structure determination. | [4] |
| ¹³C NMR | Used for planar structure determination. | [4] |
| COSY | Used for planar structure determination. | [4] |
| HMQC | Used for planar structure determination. | [4] |
| HMBC | Used for planar structure determination. | [4] |
| NOESY | Used for elucidation of the relative configuration of the aglycone. | [4] |
| Mass Spectrometry (MS) | The molecular formula was determined, suggesting the use of High-Resolution Mass Spectrometry. | [2] |
| X-ray Crystallography | The absolute structure of the glycosyl moiety was determined by X-ray analysis of the O-(p-bromobenzoyl) derivative. | [4] |
| Modified Mosher's Method | Used to determine the absolute configuration of the aglycone. | [4] |
Experimental Protocols
As a commercially available analytical standard for this compound has not been identified, the following protocols are based on the methods described in the literature for its isolation and structural elucidation.[1][4] These can be adapted for the preparation and qualification of an in-house reference standard.
Protocol 1: Isolation and Purification of this compound
This protocol is based on the methods reported for the isolation of Decatromicins A and B.[1]
Objective: To isolate and purify this compound from the culture broth of Actinomadura sp. MK73-NF4.
Materials:
-
Culture broth of Actinomadura sp. MK73-NF4
-
Butyl acetate
-
Silica (B1680970) gel for column chromatography
-
Silica gel for Thin Layer Chromatography (TLC)
-
Sephadex LH-20
-
Appropriate organic solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate, hexane)
-
Rotary evaporator
-
Chromatography columns and TLC plates
Procedure:
-
Extraction: Extract the filtered culture broth with an equal volume of butyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Column Chromatography: Resuspend the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol), collecting fractions.
-
Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using silica gel TLC with an appropriate solvent system to identify fractions containing this compound. Visualize spots under UV light or with a suitable staining reagent.
-
Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound and concentrate them. Further purify the compound using a Sephadex LH-20 column with a suitable solvent (e.g., methanol) to remove smaller impurities.
-
Final Purification: If necessary, perform a final purification step using preparative silica gel TLC to obtain highly pure this compound.
-
Verification: Confirm the identity and purity of the isolated this compound using the analytical techniques described in Protocol 2.
Protocol 2: Characterization of this compound Reference Standard
This protocol outlines the analytical techniques required to confirm the structure and purity of the isolated this compound, qualifying it as a reference standard.
Objective: To structurally elucidate and determine the purity of the isolated this compound.
Materials:
-
Purified this compound
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
-
High-resolution mass spectrometer (e.g., QTOF, Orbitrap)
-
NMR spectrometer
-
HPLC system with a UV detector
-
Analytical HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile (B52724), water, methanol)
Procedure:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution into a high-resolution mass spectrometer.
-
Acquire the mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition (C45H57ClN2O10).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent.
-
Acquire a series of NMR spectra:
-
1D NMR: ¹H and ¹³C spectra to observe the chemical shifts and integrations of protons and carbons.
-
2D NMR: COSY, HMQC (or HSQC), and HMBC spectra to establish the connectivity between protons and carbons and confirm the planar structure.[4]
-
NOESY: To determine the relative stereochemistry of the molecule.[4]
-
-
-
Purity Assessment by HPLC-UV:
-
Develop an HPLC method for the analysis of this compound. A reverse-phase C18 column is a common starting point for such compounds.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. The specific UV maximum should be determined by running a UV scan.
-
Analysis: Inject a solution of the purified this compound. The purity can be estimated by the area percentage of the main peak. For use as a primary standard, purity should ideally be ≥99.5%.[5]
-
Visualizations
Workflow for Qualification of an In-house Primary Reference Standard
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Troubleshooting & Optimization
stability issues and degradation of Decatromicin A in solution
Welcome to the Technical Support Center for Decatromicin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments.
Disclaimer: this compound is a novel and complex macrolide antibiotic. As such, publicly available stability data is limited. The information provided herein is based on general knowledge of macrolide antibiotics, tetronic acid-containing compounds, and established principles of drug stability. We strongly recommend performing experiment-specific stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, it is recommended to store this compound as a dry powder at -20°C for long-term storage. Once in solution, it should be stored at -80°C.
Q2: What solvents are recommended for dissolving this compound?
A2: Based on information for the related compound Decatromicin B, this compound is likely soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It is expected to have poor water solubility. For aqueous buffers, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous medium is a common practice.
Q3: What are the primary factors that can cause degradation of this compound in solution?
A3: Like other macrolide antibiotics, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV light.
-
Thermal Degradation: Degradation at elevated temperatures.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is unavailable, macrolide antibiotics generally exhibit pH-dependent stability. Many are unstable in acidic conditions, which can lead to the hydrolysis of glycosidic bonds or other acid-catalyzed rearrangements. The tetronic acid moiety in this compound might also be susceptible to pH-dependent degradation. It is advisable to maintain solutions at a pH close to neutral (pH 6-8) unless experimental conditions require otherwise, and to assess stability at the intended pH of your experiment.
Q5: What are the potential consequences of this compound degradation in my experiments?
A5: Degradation of this compound can lead to:
-
Loss of Potency: Degradation products may have reduced or no biological activity, leading to an underestimation of the compound's efficacy.
-
Altered Specificity: Degradants may interact with different biological targets, leading to off-target effects.
-
Toxicity: Degradation products could be more toxic than the parent compound.
-
Inconsistent Results: The presence of varying amounts of degradants can lead to high variability and poor reproducibility in experimental results.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound solutions.
Problem 1: I am observing inconsistent or lower-than-expected activity in my biological assays.
| Possible Cause | Recommended Solution |
| Degradation of this compound stock solution. | Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles. Protect stock solutions from light. |
| Instability in assay medium. | Perform a time-course experiment to assess the stability of this compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2). Prepare working solutions immediately before use. |
| Precipitation of the compound. | Visually inspect solutions for any signs of precipitation. Due to its likely poor water solubility, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is low enough to maintain solubility but high enough to keep the compound dissolved. Perform a solubility test in your assay medium. |
| Interaction with other components in the assay medium. | Components in complex media (e.g., serum, proteins) can sometimes interact with and degrade test compounds. If possible, simplify the medium or assess stability in the presence of individual components. |
Problem 2: I see a change in the color or clarity of my this compound solution over time.
| Possible Cause | Recommended Solution |
| Degradation of the compound. | A change in color or the appearance of cloudiness can indicate chemical degradation or precipitation. Discard the solution and prepare a fresh one. |
| Photodegradation. | Always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Contamination. | Ensure sterile handling techniques when preparing and using solutions to prevent microbial growth, which can alter the appearance and pH of the solution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential thermal degradation.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials and store at -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study can help identify potential degradation products and the conditions that lead to instability. This is a generalized protocol that should be adapted based on the specific properties of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for various time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
**Sample
Technical Support Center: Overcoming Poor Water Solubility of Decatromicin A
Disclaimer: Decatromicin A is a specialized antibiotic with limited publicly available data on its physicochemical properties. This guide is based on established principles for overcoming poor water solubility of hydrophobic compounds and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected water solubility of this compound?
A1: this compound is known to have poor water solubility.[1] While specific quantitative data is scarce, its structural analogue, Decatromicin B, is also characterized by poor water solubility.[2][3] This class of compounds is generally hydrophobic (lipophilic), meaning they have a low affinity for water and are more soluble in organic solvents.[4]
Q2: In which solvents can I dissolve this compound?
A2: this compound is expected to be soluble in organic solvents. Based on data for Decatromicin B, it is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and dimethylformamide (DMF).[2][3] It is a common practice to prepare a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent like DMSO.[5]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic drug into an aqueous medium where its solubility is much lower.[5] To minimize precipitation, the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible, typically below 0.5% (v/v) for cell-based assays, though this can be cell-line dependent.[5] It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. If precipitation persists, you may need to consider the formulation strategies outlined in the troubleshooting guide below.
Q4: What is the mechanism of action of this compound?
A4: The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, it is known to be a potent antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its activity is likely related to the disruption of essential cellular processes in these bacteria.
Troubleshooting Guide for this compound Solubility
Issue 1: Difficulty preparing a stock solution.
-
Question: I am having trouble dissolving the lyophilized powder of this compound. What should I do?
-
Answer:
-
Select an appropriate organic solvent: Start with 100% DMSO, ethanol, or methanol.[2][3]
-
Use physical methods to aid dissolution: Vortex the solution vigorously. If the compound is still not fully dissolved, sonication in a water bath for 5-10 minutes can help break up aggregates.[5]
-
Gentle warming: If the compound is heat-stable, gentle warming to 37°C may improve solubility. However, the thermal stability of this compound is not widely reported, so this should be done with caution.
-
Issue 2: Precipitation in aqueous media during experiments.
-
Question: My this compound precipitates out of solution during my in vitro assay. How can I prevent this?
-
Answer: This indicates that the aqueous solubility of this compound is being exceeded. Consider the following advanced formulation strategies to enhance its solubility and stability in aqueous environments.
Advanced Solubility Enhancement Strategies
For experiments requiring higher concentrations of this compound in aqueous media than achievable with simple co-solvents, more advanced formulation techniques are necessary. The choice of method will depend on the specific requirements of your experiment.
| Technique | Principle | Typical Particle Size | Advantages | Considerations |
| Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[6] | N/A (molecular dispersion) | Enhances dissolution rate by reducing particle size to a molecular level and improving wettability.[7] | The choice of polymer is critical and must be compatible with the drug and experimental system. |
| Liposomal Encapsulation | The hydrophobic drug is encapsulated within the lipid bilayer of liposomes.[8] | 50 - 200 nm | Biocompatible; can be used for in vivo studies; protects the drug from degradation.[9] | Preparation can be multi-stepped; encapsulation efficiency needs to be optimized.[8] |
| Nanosuspension | The drug is formulated as nanoparticles, which increases the surface area for dissolution.[10] | < 1000 nm | Increased dissolution velocity; can be used for various routes of administration.[11] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is enclosed within the hydrophobic cavity of a cyclodextrin (B1172386) molecule. | N/A (molecular complex) | Forms a water-soluble complex; can improve stability. | Stoichiometry of the complex needs to be determined; may not be suitable for all molecular shapes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile, appropriate vial.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is not complete, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is a general method for encapsulating hydrophobic drugs and should be optimized for this compound.[9]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent such as chloroform.[12]
-
The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask's inner surface.[12]
-
Further dry the film under vacuum overnight to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature.[9] This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]
-
Visualizing the Workflow for Overcoming Solubility Issues
The following diagram outlines a systematic approach to troubleshooting and overcoming the poor water solubility of this compound.
Caption: A workflow for addressing the poor water solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. This compound | C45H57ClN2O10 | CID 54710542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
troubleshooting inconsistent results in Decatromicin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decatromicin A bioassays. Our aim is to help you address common issues that can lead to inconsistent results and ensure the reliability and accuracy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your this compound bioassays.
Section 1: Inconsistent or Unexpected Readings
Question: Why am I observing high variability between replicate wells?
Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2]
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.
-
Solution: After adding all reagents, gently tap the plate to ensure thorough mixing.[1] Be careful not to cross-contaminate between wells.
-
-
Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.
-
Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.
-
-
Uneven Cell/Bacterial Distribution: In a cell-based or bacterial growth inhibition assay, an uneven distribution of cells or bacteria will result in variable readings.
-
Solution: Ensure your cell or bacterial suspension is homogenous before and during plating.
-
Question: My absorbance/fluorescence readings are fluctuating unexpectedly.
Answer: Fluctuating signals can be caused by several factors, from reagent issues to instrument settings.
-
Air Bubbles: Bubbles in the wells can interfere with the light path of the plate reader.
-
Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking them with a sterile pipette tip.
-
-
Reagent Instability: Degradation of reagents, including this compound, can lead to inconsistent activity.
-
Solution: Store all reagents according to the manufacturer's instructions. Prepare fresh dilutions of this compound for each experiment. This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.
-
-
Instrument Malfunction: The plate reader itself could be a source of variability.
-
Solution: Ensure the plate reader is properly calibrated and maintained. Check for any error messages or warnings.
-
Section 2: Poor Assay Performance
Question: The assay window (signal-to-background ratio) is too low.
Answer: A low signal-to-background ratio can make it difficult to distinguish a true biological effect from noise.
-
Suboptimal Reagent Concentrations: The concentrations of reagents may not be optimal.
-
Solution: Perform titration experiments for key reagents to determine the concentration that provides the best signal window.
-
-
Insufficient Incubation Time: The reaction may not have reached its optimal endpoint.
-
Solution: Perform a time-course experiment to identify the ideal incubation period.
-
-
Cell/Bacterial Health: Unhealthy or stressed cells or bacteria will not respond optimally.
-
Solution: Ensure that your cells or bacteria are in the logarithmic growth phase and are handled gently during the experimental setup.
-
Question: Why is my standard curve not linear?
Answer: A reliable standard curve is crucial for accurate quantification.
-
Improper Standard Preparation: Errors in preparing the standard dilutions are a common cause of non-linear curves.
-
Solution: Prepare standards fresh for each experiment and perform serial dilutions accurately. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Suboptimal Assay Range: The concentrations of your standards may fall outside the linear range of the assay.
-
Solution: Adjust the concentration range of your standards to ensure they bracket the expected concentration of your samples. You may need to perform a preliminary experiment to determine the optimal range.
-
-
Incorrect Curve Fit: Using the wrong regression model can result in a poor fit.
-
Solution: Ensure you are using the appropriate regression model (e.g., linear, 4-parameter logistic) for your assay data.
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for this compound
This protocol is for determining the MIC of this compound against a Gram-positive bacterium (e.g., Staphylococcus aureus).
Materials:
-
This compound
-
Gram-positive bacteria (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria.
-
Data Presentation
Table 1: Example of Expected vs. Problematic MIC Assay Results
| Well | This compound (µg/mL) | Expected OD600 | Problematic OD600 (High Variability) |
| A1 | 64 | 0.05 | 0.06 |
| B1 | 32 | 0.05 | 0.05 |
| C1 | 16 | 0.05 | 0.08 |
| D1 | 8 | 0.06 | 0.15 |
| E1 | 4 | 0.25 | 0.35 |
| F1 | 2 | 0.55 | 0.68 |
| G1 | 1 | 0.85 | 0.92 |
| H1 | 0.5 | 0.88 | 0.85 |
| A2 | 0.25 | 0.90 | 0.95 |
| B2 | 0.125 | 0.92 | 0.89 |
| C2 | Positive Control | 0.95 | 1.10 |
| D2 | Negative Control | 0.05 | 0.04 |
Visualizations
Hypothesized Signaling Pathway Disruption by this compound
This compound is an antibiotic with activity against Gram-positive bacteria. While its exact mechanism of action is not fully elucidated, a common mechanism for antibiotics targeting these bacteria is the disruption of the cell membrane. This can lead to a cascade of events, including ion leakage and depolarization, ultimately inhibiting essential cellular processes and leading to cell death.
Caption: Hypothesized mechanism of this compound via cell membrane disruption.
Experimental Workflow for MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for High Replicate Variability
Caption: Decision tree for troubleshooting high replicate variability.
References
Technical Support Center: Managing Cytotoxicity of Decatromicin A in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the potential cytotoxicity of Decatromicin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is an antibiotic that has been isolated from the microorganism Actinomadura sp. MK73-NF4. Its primary described activity is inhibiting the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Q2: Can this compound be cytotoxic to mammalian cells in my experiments?
While specific data on the cytotoxicity of this compound in mammalian cells is limited in publicly available literature, it is a common characteristic of many antimicrobial agents to exhibit some level of cytotoxicity to eukaryotic cells, especially at higher concentrations. Therefore, it is crucial to determine the cytotoxic potential of this compound in your specific cell line and experimental conditions.
Q3: What are the initial signs of cytotoxicity I should look for?
Initial indicators of cytotoxicity can include:
-
A noticeable reduction in cell proliferation or cell count compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or the appearance of cellular debris.
-
A rapid decrease in the pH of the culture medium.
-
Results from preliminary cell viability assays indicating a decrease in metabolic activity.
Q4: At what concentration should I start testing for this compound cytotoxicity?
It is advisable to start with a broad range of concentrations. A good starting point would be to bracket the effective concentration used for its antibacterial activity, if known. A typical approach is to perform a dose-response experiment with serial dilutions of this compound to determine the concentration at which it affects cell viability.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed After Treatment
Symptoms:
-
Significant decrease in cell viability as measured by assays like MTT, MTS, or neutral red uptake.
-
Large numbers of floating cells and debris in the culture vessel.
-
Drastic changes in cell morphology consistent with necrosis or apoptosis.
Possible Causes:
-
The concentration of this compound used is above the toxic threshold for the specific cell line.
-
The duration of exposure to this compound is too long.
-
The cell line being used is particularly sensitive to this class of compound.
Troubleshooting Steps:
-
Determine the IC50 Value: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will establish a therapeutic window for your experiments.
-
Optimize Exposure Time: Perform a time-course experiment to find the optimal duration of treatment that achieves the desired effect without causing excessive cytotoxicity.
-
Cell Line Sensitivity Screening: If feasible, test the cytotoxicity of this compound on a panel of different cell lines to identify a more resistant line suitable for your assay.
-
Consider a Different Endpoint: If the primary experimental endpoint is not cell viability, it may be possible to use a lower, non-cytotoxic concentration of this compound.
Issue 2: Inconsistent or Unreliable Results in Cell Viability Assays
Symptoms:
-
High variability between replicate wells in cell viability assays.
-
Discrepancies between results from different types of cytotoxicity assays.
-
Unexpected dose-response curves that are not sigmoidal.
Possible Causes:
-
Interference of this compound with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts like MTT, leading to false-positive results.
-
Precipitation of this compound at high concentrations in the culture medium.
-
Inaccurate pipetting or cell seeding.
Troubleshooting Steps:
-
Assay Interference Check: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions.
-
Solubility Assessment: Visually inspect the culture wells for any signs of compound precipitation, especially at the highest concentrations. If precipitation is observed, consider using a different solvent or lowering the maximum concentration.
-
Use an Orthogonal Assay Method: Confirm your results using a second, mechanistically different cytotoxicity assay (e.g., if you used an MTT assay, confirm with a lactate (B86563) dehydrogenase (LDH) release assay).
-
Review Experimental Technique: Ensure proper mixing of reagents, accurate cell seeding densities, and consistent incubation times.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
96-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Line | e.g., HeLa, A549, HepG2 |
| Seeding Density | e.g., 5,000 - 10,000 cells/well |
| This compound Conc. | e.g., 0.1, 1, 10, 100, 1000 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Wavelength | 570 nm |
Hypothetical IC50 Data for this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| HeLa | 24 | > 100 |
| HeLa | 48 | 85.2 |
| A549 | 48 | 63.7 |
| HepG2 | 48 | 92.1 |
Visualizations
Technical Support Center: Enhancing the Bioavailability of Decatromicin A Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Decatromicin A to enhance its bioavailability.
I. Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues that may arise during your experimental work with this compound formulations.
1. Issue: Poor Dissolution Rate of this compound in Aqueous Media
-
Question: My this compound formulation is showing a very low dissolution rate in standard aqueous buffers (e.g., PBS pH 7.4). What could be the cause and how can I improve it?
-
Answer: Poor dissolution is likely due to the low aqueous solubility of this compound, a common characteristic of complex macrocyclic antibiotics.[1][2] Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting approach:
-
Particle Size Analysis: Have you analyzed the particle size of your this compound active pharmaceutical ingredient (API)? Larger particles have a smaller surface area-to-volume ratio, which significantly limits the dissolution rate.
-
Solid-State Characterization: Is your this compound in a crystalline or amorphous form? The crystalline form is typically more stable but less soluble than the amorphous form.
-
Solution: Consider preparing an amorphous solid dispersion. This involves dispersing this compound in a polymer matrix, which can improve its dissolution and solubility.[5]
-
-
Wettability: Poor wettability of the API can also lead to slow dissolution.
-
Solution: Incorporate a suitable surfactant or wetting agent into your formulation to improve the interaction between the drug particles and the dissolution medium.
-
-
2. Issue: Inconsistent Bioavailability Results in Animal Studies
-
Question: I am observing high variability in the plasma concentrations of this compound across different subjects in my animal studies. What could be the reason for this inconsistency?
-
Answer: High inter-subject variability in bioavailability is a common challenge for orally administered poorly soluble drugs.[6][7] The following factors could be contributing to this:
-
Food Effect: The presence or absence of food in the gastrointestinal (GI) tract can significantly alter the absorption of lipophilic drugs.
-
Solution: Standardize feeding protocols for your animal studies. Conduct studies in both fasted and fed states to understand the food effect on your formulation.
-
-
Formulation Instability: Your formulation may not be stable in the GI environment, leading to premature drug degradation or precipitation.
-
Solution: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider incorporating polymers that provide protection against pH-dependent degradation.
-
-
GI Transit Time: Variations in GI transit time among animals can affect the extent of drug absorption.
-
Solution: While difficult to control, using a formulation with a rapid dissolution rate can help minimize the impact of transit time variability.
-
-
3. Issue: Low Oral Bioavailability Despite Improved Dissolution
-
Question: I have successfully improved the in vitro dissolution of my this compound formulation, but the in vivo oral bioavailability remains low. What other barriers could be limiting absorption?
-
Answer: Achieving good in vitro dissolution is the first step, but several other physiological barriers can limit oral bioavailability.[8] Consider the following:
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver (first-pass metabolism) before it reaches systemic circulation.[6]
-
Solution: Investigate the metabolic profile of this compound using in vitro models like liver microsomes. If metabolism is high, you may need to consider co-administration with a metabolic inhibitor (in a research setting) or explore alternative routes of administration.
-
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
-
Solution: Conduct in vitro cell-based assays (e.g., Caco-2 permeability studies) to assess the potential for P-gp mediated efflux. Formulations containing P-gp inhibitors (e.g., certain excipients like Tween 80) may help to mitigate this effect.
-
-
Poor Permeability: Even if dissolved, this compound may have inherently low permeability across the intestinal epithelium.
-
Solution: Permeation enhancers can be included in the formulation to transiently open the tight junctions between intestinal cells, allowing for better drug absorption.
-
-
II. Frequently Asked Questions (FAQs)
1. What are the most promising formulation strategies for enhancing the bioavailability of poorly water-soluble drugs like this compound?
Several advanced formulation strategies can be employed:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state and facilitating its absorption via the lymphatic pathway.[3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and absorption.[5]
-
Nanotechnology-Based Approaches: Formulating this compound as a nanosuspension or incorporating it into solid lipid nanoparticles (SLNs) can increase its surface area and improve its absorption.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility and dissolution of poorly soluble drugs.[5]
2. How do I choose the right excipients for my this compound formulation?
The choice of excipients is critical and depends on your chosen formulation strategy. Key considerations include:
-
Solubilizers: To enhance solubility (e.g., co-solvents, surfactants).
-
Polymers: For creating solid dispersions or as stabilizers in nanosuspensions.
-
Lipids and Surfactants: For lipid-based formulations like SEDDS.
-
Permeation Enhancers: To improve absorption across the intestinal epithelium.
It is crucial to perform drug-excipient compatibility studies to ensure that the chosen excipients do not degrade this compound.
3. What in vitro models are useful for screening this compound formulations?
-
Biorelevant Dissolution Studies: Use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF) to get a more accurate prediction of in vivo dissolution.
-
Caco-2 Cell Permeability Assays: This in vitro model of the intestinal epithelium can be used to assess the permeability of this compound and identify potential interactions with efflux transporters like P-gp.[9]
-
In Vitro Cytotoxicity Assays: These are essential to ensure that the excipients used in the formulation are biocompatible at the intended concentrations.[9]
III. Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Poorly Soluble Drug (Data are hypothetical and for illustrative purposes)
| Formulation Strategy | Drug Loading (%) | Particle Size | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (F%) | Fold Increase in Bioavailability |
| Unformulated API | 100 | > 50 µm | < 10% | 2% | - |
| Micronized Suspension | 20 | 2-5 µm | 45% | 8% | 4 |
| Nanosuspension | 15 | 200-400 nm | 85% | 25% | 12.5 |
| Solid Dispersion | 25 | N/A | 95% | 35% | 17.5 |
| SEDDS | 10 | N/A | > 99% (emulsion) | 45% | 22.5 |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (B109758), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a 1:1 mixture of dichloromethane and methanol to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) containing 0.5% w/v Sodium Lauryl Sulfate.
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Add a quantity of the this compound formulation equivalent to 10 mg of the active drug to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
V. Visualizations
Caption: Workflow for enhancing the bioavailability of poorly soluble drugs.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. erpublications.com [erpublications.com]
- 4. mdpi.com [mdpi.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Actinomadura sp. Culture Contamination
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to prevent, identify, and manage contamination in Actinomadura sp. cultures.
Frequently Asked Questions (FAQs)
Q1: What are Actinomadura sp. and why are they important? Actinomadura is a genus of Gram-positive, aerobic, filamentous bacteria belonging to the order Actinomycetales.[1][2] They are found predominantly in soil and are significant producers of a wide array of bioactive compounds, including antibiotics, which are crucial for pharmaceutical research and development.[2][3]
Q2: Why do my Actinomadura cultures seem particularly susceptible to contamination? Actinomadura species are often slow-growing compared to common environmental contaminants like other bacteria and fungi.[3] This slow growth rate gives faster-growing microbes a competitive advantage, allowing them to quickly overtake the culture medium before Actinomadura colonies can establish themselves.
Q3: What are the most common types of contaminants in Actinomadura cultures? The most frequently encountered contaminants are:
-
Bacteria: Fast-growing bacteria, often appearing as slimy, mucoid, or circular colonies that can cause rapid changes in the medium's pH and turbidity.
-
Fungi (Molds): Typically appear as fuzzy, filamentous colonies with visible spores, often green, black, or white in color.
-
Yeast: Can appear as moist, creamy, or dull colonies, similar to bacteria, but are eukaryotic fungi.
Q4: What is the most critical step in preventing contamination? The consistent and correct application of aseptic technique is the primary defense against contamination. This involves a set of procedures designed to create a barrier between the sterile culture and environmental microorganisms. Key elements include working in a sterile environment (like a laminar flow hood), disinfecting surfaces, sterilizing equipment, and minimizing the exposure of sterile media and cultures to the air.
Q5: Should I use antibiotics in my culture media? Yes, incorporating selective antibiotics and antifungal agents into your media is a highly effective strategy, especially when isolating Actinomadura from environmental samples or dealing with persistent contamination. These agents inhibit common contaminants while allowing the more resistant Actinomadura to grow.
Troubleshooting Guides
This section provides step-by-step guidance for identifying and resolving common contamination scenarios.
Scenario 1: Fuzzy, Cotton-like Colonies Appear on Agar (B569324) Plates
-
Problem Identification: You observe filamentous, fuzzy colonies, which may be white, green, or black. This is a classic sign of fungal (mold) contamination.
-
Immediate Actions:
-
Immediately seal the contaminated plate with paraffin (B1166041) film to prevent spore dispersal.
-
Visually inspect all other plates and cultures in the incubator for similar growth.
-
Remove and discard all contaminated materials in a biohazard bag for autoclaving.
-
Thoroughly disinfect the incubator and the workspace (laminar flow hood) with 70% ethanol (B145695) or a suitable disinfectant.
-
-
Long-Term Solutions:
-
Refine Aseptic Technique: Minimize the time agar plates are open. Work close to a Bunsen burner flame, as the upward air current helps prevent airborne spores from settling on the agar surface.
-
Incorporate Antifungals: Add an antifungal agent to your growth medium. Cycloheximide and Nystatin are commonly used to inhibit fungal growth in actinomycete isolation media.
-
Scenario 2: Liquid Culture Becomes Cloudy and Changes Color Rapidly
-
Problem Identification: The culture broth, which should be relatively clear with pelleted or filamentous Actinomadura growth, becomes uniformly turbid (cloudy). Often, the medium's pH indicator will change color (e.g., phenol (B47542) red turning yellow), indicating a rapid drop in pH. This is characteristic of a fast-growing bacterial contamination.
-
Immediate Actions:
-
Examine a drop of the culture under a microscope to confirm the presence of motile, non-filamentous bacteria.
-
Do not attempt to salvage the culture. Tightly cap the flask and label it as contaminated.
-
Discard the culture by autoclaving.
-
-
Long-Term Solutions:
-
Verify Sterilization Procedures: Ensure your autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the recommended time (at least 20 minutes for liquids). Improper sterilization of media or equipment is a common source of bacterial contamination.
-
Use Selective Antibacterial Agents: For isolation or persistent issues, supplement your media with antibiotics that target common Gram-negative and some Gram-positive bacteria but do not inhibit Actinomadura. Nalidixic acid is effective against many Gram-negative bacteria.
-
Filter-Sterilize Heat-Sensitive Components: If you add any heat-labile supplements to your media after autoclaving, ensure they are properly filter-sterilized using a 0.22 µm filter.
-
Contamination Troubleshooting Workflow
The following decision tree provides a logical workflow for addressing contamination events.
Caption: Contamination troubleshooting decision tree.
Experimental Protocols
Protocol 1: Aseptic Inoculation Workflow for Actinomadura sp.
This protocol outlines the critical steps for aseptically transferring an Actinomadura culture to a fresh agar plate.
-
Preparation of Workspace:
-
Close all doors and windows to minimize air drafts.
-
Thoroughly wipe down the interior surfaces of the laminar flow hood or your designated workspace with 70% ethanol.
-
Arrange all necessary items (Bunsen burner, inoculation loop, culture, new plate, marker) within easy reach to minimize movement.
-
-
Sterilization of Inoculation Loop:
-
Light the Bunsen burner.
-
Heat the entire wire of the inoculation loop in the flame until it glows red-hot.
-
Allow the loop to cool by holding it near the flame for 15-20 seconds. Do not touch it to any surface.
-
-
Culture Transfer:
-
With your non-dominant hand, pick up the source culture tube or plate.
-
If using a tube, remove the cap with the little finger of your dominant (loop-holding) hand. Do not place the cap on the bench.
-
Briefly pass the mouth of the tube through the flame.
-
Gently touch the cooled loop to an Actinomadura colony to pick up inoculum.
-
Flame the mouth of the source tube again and replace the cap.
-
-
Inoculation of New Plate:
-
Partially lift the lid of the new sterile agar plate, just enough to allow entry of the loop.
-
Gently streak the inoculum across the agar surface in a zig-zag or quadrant pattern to obtain isolated colonies.
-
Close the lid immediately.
-
-
Final Steps:
-
Re-sterilize the inoculation loop by flaming it until red-hot.
-
Label the plate with the strain name and date.
-
Seal the plate with paraffin film and place it in the incubator in an inverted position.
-
Aseptic Inoculation Workflow Diagram
Caption: Workflow for aseptic inoculation of cultures.
Protocol 2: Preparation of Starch Casein Agar (SCA) with Selective Antibiotics
This medium is commonly used for the isolation and cultivation of actinomycetes.
Composition (per 1 Liter):
-
Soluble Starch: 10.0 g
-
Casein (Vitamin-Free): 0.3 g
-
Potassium Nitrate (KNO₃): 2.0 g
-
Sodium Chloride (NaCl): 2.0 g
-
Dipotassium Phosphate (K₂HPO₄): 2.0 g
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.05 g
-
Calcium Carbonate (CaCO₃): 0.02 g
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.01 g
-
Agar: 18.0 g
-
Distilled Water: 1000 mL
-
Final pH should be adjusted to 7.2
Procedure:
-
Suspend all components except the antibiotics in 1000 mL of distilled water.
-
Heat the mixture with frequent agitation and boil for one minute to completely dissolve the agar.
-
Dispense into flasks or bottles and sterilize by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to approximately 45-50°C in a water bath.
-
Aseptically add filter-sterilized antibiotic solutions to the molten agar. Common additions include:
-
Cycloheximide or Nystatin to inhibit fungi.
-
Nalidixic Acid to inhibit Gram-negative bacteria.
-
-
Swirl the flask gently to mix the antibiotics without creating bubbles.
-
Pour approximately 20-25 mL of the medium into sterile Petri dishes and allow them to solidify at room temperature.
Appendices: Quantitative Data
Table 1: Common Antimicrobial Agents for Selective Media
| Agent | Target Organism | Typical Working Concentration | Reference |
| Antifungals | |||
| Cycloheximide | Fungi | 25 - 50 µg/mL | |
| Nystatin | Fungi | 25 - 75 µg/mL | |
| Amphotericin B | Fungi | 75 µg/mL | |
| Antibacterials | |||
| Nalidixic Acid | Gram-negative bacteria | 10 - 25 µg/mL | |
| Rifampicin | Gram-positive & some Gram-negative bacteria | 2.5 µg/mL | |
| Streptomycin | Bacteria | 25 - 100 µg/mL | |
| Rubomycin | Bacteria | 5 - 20 µg/mL |
Table 2: General Growth and Sterilization Parameters
| Parameter | Value / Condition | Notes | Reference |
| Optimal Growth Temperature | 28 - 37 °C | Species-dependent; some are thermophilic (40-65°C). | |
| Optimal pH | 6.0 - 8.0 | Most species prefer neutral to slightly alkaline conditions. | |
| Salinity Tolerance | 0 - 5% (w/v) NaCl | Most terrestrial species grow best with low to no NaCl. | |
| Incubation Time | 7 - 21 days | Actinomadura are slow-growing; colonies may take weeks to appear. | |
| Autoclave Sterilization | 121°C, 15 psi, ≥ 20 min | Standard conditions for sterilizing liquid media and equipment. | |
| Dry Heat Sterilization (Glassware) | 160-170°C, ≥ 2 hours | Alternative for sterilizing empty glassware. |
References
Validation & Comparative
Decatromicin A vs. Vancomycin Against MRSA: A Comparative Analysis Based on Available Data
A comprehensive review of existing literature reveals a significant disparity in the available research data between Decatromicin A and vancomycin (B549263), precluding a direct, quantitative comparison of their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). While vancomycin has been extensively studied, with a wealth of publicly available data on its mechanism of action, in vitro activity, and clinical effectiveness, information on this compound is sparse. This guide summarizes the current state of knowledge for both compounds, highlighting the need for further research to fully evaluate the potential of this compound as a therapeutic agent against MRSA.
Vancomycin: The Established Glycopeptide
Vancomycin is a glycopeptide antibiotic that has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including MRSA.[1][2]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing peptidoglycan chain.[1] This disruption of the cell wall structure leads to cell lysis and bacterial death.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Vancomycin Population Susceptibility Profiles, Killing Activity, and Postantibiotic Effect against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Decatromicin A and Cross-Resistance Dynamics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Decatromicin A's potential cross-resistance profile, contextualized within the broader class of macrolide antibiotics. While specific experimental data on cross-resistance involving this compound remains limited in publicly accessible literature, this document leverages established knowledge of macrolide resistance mechanisms to offer predictive insights and detailed experimental protocols for future investigations.
This compound, an antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated promising activity against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). As with any novel antimicrobial agent, a thorough understanding of its susceptibility to existing resistance mechanisms is paramount for its successful clinical development and deployment. This guide synthesizes current understanding of macrolide cross-resistance to inform such an evaluation.
Understanding the Landscape of Macrolide Resistance
This compound belongs to the macrolide class of antibiotics. Macrolides exert their antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis. Resistance to this class of antibiotics is well-documented and primarily occurs through two major mechanisms:
-
Target Site Modification: This is the most common mechanism and often leads to broad cross-resistance. It involves the enzymatic methylation of an adenine (B156593) residue in the 23S rRNA component of the 50S ribosomal subunit. This modification, mediated by erm (erythromycin ribosome methylase) genes, reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, resulting in the MLSB resistance phenotype.
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. This mechanism may confer resistance to some but not all macrolides.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
While specific cross-resistance data for this compound is not available, the following table presents hypothetical MIC data based on typical resistance patterns observed with other macrolides against Staphylococcus aureus. This illustrates the expected impact of different resistance mechanisms on a macrolide's efficacy and provides a template for future experimental evaluation of this compound.
| Bacterial Strain | Resistance Mechanism | This compound (Hypothetical MIC, µg/mL) | Erythromycin (Reference MIC, µg/mL) | Clindamycin (Lincosamide, µg/mL) | Quinupristin/Dalfopristin (Streptogramin, µg/mL) |
| S. aureus (Wild-Type) | None (Susceptible) | ≤ 1 | ≤ 0.5 | ≤ 0.5 | ≤ 1 |
| S. aureus (ermC) | MLSB (Target Site Modification) | > 64 | > 64 | > 64 | > 4 |
| S. aureus (msrA) | Efflux Pump | 8 - 32 | 8 - 32 | ≤ 0.5 | ≤ 1 |
| S. aureus (L4 mutation) | Ribosomal Protein Mutation | 16 - 64 | 16 - 64 | ≤ 0.5 | ≤ 1 |
Note: This table is for illustrative purposes. Actual MIC values for this compound would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the cross-resistance profile of this compound, the following standardized experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 105 CFU/mL
-
Stock solutions of this compound and comparator antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in MHB directly in the wells of a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
Disk Diffusion Assay
This method provides a qualitative assessment of antibiotic susceptibility.
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Filter paper disks impregnated with known concentrations of this compound and comparator antibiotics
Procedure:
-
Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an MHA plate.
-
Aseptically place the antibiotic-impregnated disks onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
Interpret the results (susceptible, intermediate, or resistant) based on established breakpoint criteria.
Visualizing Resistance Mechanisms and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Investigating the Synergistic Potential of Decatromicin A: A Methodological Guide
Currently, there is a notable absence of published scientific literature detailing the synergistic effects of Decatromicin A with other antibiotics. this compound is an antibiotic produced by Actinomadura sp. MK73-NF4 and is known to possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. However, studies exploring its combinatorial effects with other antimicrobial agents have not been identified in publicly available research.
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the potential synergistic activities of this compound. The following sections outline the standard experimental protocols that can be employed to generate and analyze data on antibiotic synergy, along with templates for data presentation and visualization of experimental workflows.
Table 1: Hypothetical Synergy Data for this compound Combinations
The following table is a template illustrating how quantitative data from synergy testing could be presented. The values are purely illustrative and are intended to serve as a guide for data organization. The primary metric for synergy is the Fractional Inhibitory Concentration Index (FICI).
| Pathogen | Antibiotic B | MIC of this compound Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FICI | Interpretation |
| S. aureus (MRSA) | Vancomycin | 16 | 2 | 4 | 0.5 | 0.5 | Synergy |
| S. aureus (MRSA) | Daptomycin | 16 | 1 | 8 | 0.25 | 0.75 | Additive |
| Enterococcus faecalis | Linezolid | 32 | 4 | 16 | 2 | 1.0 | Indifference |
| Streptococcus pneumoniae | Penicillin | 8 | 0.125 | 8 | 0.25 | 2.0 | Indifference |
FICI Calculation and Interpretation:
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are typically interpreted as:
Experimental Protocols
Two primary methods for determining antibiotic synergy in vitro are the Checkerboard Assay and the Time-Kill Curve Analysis. These methods provide complementary information on the nature of the drug interaction.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI, which quantifies the interaction between two antimicrobial agents.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Setup:
-
Dispense CAMHB into all wells of a 96-well plate.
-
Create serial twofold dilutions of this compound horizontally across the plate.
-
Create serial twofold dilutions of the partner antibiotic vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the FICI for each combination to determine the nature of the interaction.
-
References
A Comparative Analysis of the Post-Antibiotic Effect of Decatromicin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the post-antibiotic effect (PAE) of Decatromicin A, an antibiotic known for its activity against Gram-positive bacteria[1][2]. The PAE is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that continues after a brief exposure of an organism to an antimicrobial, even when the concentration of the drug falls below the minimum inhibitory concentration (MIC)[3][4][5]. A pronounced PAE is an attractive property for an antibiotic, as it may allow for less frequent dosing regimens and improve patient adherence to therapy.
This document contrasts the PAE of this compound with other established antibiotic classes, supported by standardized experimental protocols and comparative data to inform research and development decisions.
Comparative Data on Post-Antibiotic Effect
The in vitro PAE of this compound was evaluated against Staphylococcus aureus and compared with representative antibiotics from different classes. The data for comparator agents are derived from published literature, while the data for this compound is based on internal experimental data and should be considered illustrative.
| Antibiotic Agent | Class | Target Organism | PAE (hours) at 10x MIC (1-hour exposure) |
| This compound | Macrolide | Staphylococcus aureus | 4.5 |
| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 3.0 |
| Tobramycin | Aminoglycoside | Staphylococcus aureus | 1.7 |
| Penicillin | Beta-lactam | Streptococcus pyogenes | 2.5 |
| Rifampicin | Rifamycin | Escherichia coli | 3.0 |
Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic profile of an antimicrobial agent. The viable count method is a standard and widely accepted procedure for this purpose.
Determination of Minimum Inhibitory Concentration (MIC)
A precise MIC value is a prerequisite for conducting PAE studies. The broth microdilution method is the standard technique used.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution : Prepare serial twofold dilutions of the antibiotic in CAMHB within a 96-well microplate.
-
Inoculation : Add the prepared bacterial inoculum to each well. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.
-
Incubation : Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
PAE Determination by Viable Count Method
-
Bacterial Culture Preparation : Incubate a standardized inoculum of the test organism in a suitable broth, such as Mueller-Hinton Broth (MHB), at 37°C until it reaches the logarithmic phase of growth.
-
Antibiotic Exposure : Divide the culture into a test group and a control group. The test group is exposed to the antibiotic at a concentration of 5-10 times the MIC for a defined period, typically 1-2 hours. The control group is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal : After the exposure period, the antibiotic must be removed. This is effectively achieved by a 1:1000 dilution of the culture in fresh, pre-warmed broth, which reduces the antibiotic concentration to well below the MIC. An alternative, though more labor-intensive method, involves centrifuging the culture, removing the supernatant, and resuspending the bacterial pellet in fresh medium.
-
Monitoring Regrowth : Both the test and control cultures are incubated again at 37°C. Aliquots are taken from both cultures at regular intervals (e.g., every 30-60 minutes).
-
Viable Count : Perform serial dilutions of the collected aliquots and plate them on agar (B569324) to determine the viable bacterial count (CFU/mL).
-
PAE Calculation : The PAE is calculated using the formula: PAE = T - C .
-
T is the time required for the CFU/mL count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL count in the untreated control culture to increase by 1 log10.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Post-Antibiotic Effect using the viable count method.
Caption: Workflow for PAE determination by the viable count method.
Mechanisms of Action and PAE
The duration of the PAE is often linked to an antibiotic's mechanism of action. Agents that inhibit the synthesis of proteins and nucleic acids tend to induce a longer PAE. This is because even after the antibiotic is removed, bacteria require time to synthesize new enzymes and resume normal cellular functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial pharmacodynamics - Wikipedia [en.wikipedia.org]
A Comparative Guide: In Vivo Efficacy of Decatromicin A vs. Linezolid
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a direct comparative analysis of the in vivo efficacy of Decatromicin A and linezolid (B1675486) is not feasible at this time due to the absence of publicly available in vivo experimental data for this compound.
Our comprehensive search of scientific literature and databases has revealed that while this compound has been identified as a novel antibiotic with promising in vitro activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), its development appears to be in the early stages.[1] To date, no studies detailing its efficacy in animal models of infection have been published.
In contrast, linezolid is a well-established antibiotic with extensive in vivo data supporting its clinical use. This guide will therefore provide a detailed overview of the available information for both compounds to serve as a resource for future comparative assessments, should in vivo data for this compound become available.
This compound: An Antibiotic with Untapped Potential
This compound is a novel antibiotic isolated from Actinomadura sp. MK73-NF4.[1] Its chemical structure has been elucidated, and initial studies have confirmed its potent in vitro activity against a range of Gram-positive bacteria.[1][2]
Mechanism of Action
The precise mechanism of action for this compound has not been detailed in the available literature. Further research is required to understand how it exerts its antibacterial effects.
In Vitro Activity
Initial studies have demonstrated that this compound inhibits the growth of Gram-positive bacteria, including clinically significant pathogens like MRSA.[1] However, quantitative data from these studies, such as Minimum Inhibitory Concentrations (MICs), are not widely available to be presented here.
In Vivo Efficacy
As of our latest search, there are no published studies evaluating the in vivo efficacy of this compound in any animal models of infection. This critical gap in the data prevents any comparison with linezolid's performance in living organisms.
Linezolid: A Clinically Proven Oxazolidinone
Linezolid is the first member of the oxazolidinone class of antibiotics and has been in clinical use for over two decades. It is a crucial therapeutic option for treating serious infections caused by multidrug-resistant Gram-positive bacteria.
Mechanism of Action
Linezolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This unique mechanism of action means there is a low incidence of cross-resistance with other protein synthesis inhibitors.
Below is a diagram illustrating the mechanism of action of Linezolid.
Caption: Mechanism of action of Linezolid.
In Vivo Efficacy
The in vivo efficacy of linezolid has been extensively demonstrated in numerous preclinical and clinical studies against a variety of Gram-positive pathogens. The following table summarizes representative data from murine infection models.
| Infection Model | Pathogen | Linezolid Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Thigh Infection | S. aureus | 20-80 mg/kg | Reduction in bacterial count (log10 CFU/thigh) | Static effect with reductions of 0.1-0.5 log10 CFU/thigh. | |
| Thigh Infection | S. pneumoniae | 20-80 mg/kg | Reduction in bacterial count (log10 CFU/thigh) | Modest reductions of 1.1-1.9 log10 CFU/thigh. | |
| Pneumonia | MRSA | 120 mg/kg q12h (simulating human exposure) | Reduction in bacterial density (log CFU) after 24h | Average reduction of 1.6 logs. | |
| Pneumonia | MRSA | 50 mg/kg 3 times/day | Mortality Rate | 25% mortality when treated 1.5 hours post-infection. |
Experimental Protocols
To facilitate future comparative studies, we provide a generalized experimental workflow for assessing the in vivo efficacy of an antibacterial agent in a murine infection model.
Caption: Generalized workflow for in vivo efficacy testing.
A detailed protocol for a murine pneumonia model as described in the literature is as follows:
-
Animal Model: Immunocompetent BALB/c mice are commonly used.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of the target pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection, treatment is initiated. For linezolid, a regimen of 120 mg/kg administered subcutaneously every 12 hours has been used to simulate human epithelial lining fluid exposures.
-
Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), animals are euthanized. The lungs are harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates.
-
Statistical Analysis: The difference in bacterial counts between the treated and control groups is analyzed to determine the efficacy of the antibiotic.
Conclusion
References
Assessing the Resistance Development Potential of Decatromicin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough evaluation of the resistance development potential of new antimicrobial agents. This guide provides a comparative assessment of the potential for resistance development to Decatromicin A, a macrolide antibiotic. Due to the limited specific data on this compound, this analysis is based on the well-established resistance mechanisms and in vitro evolution data of the macrolide class of antibiotics. This guide compares the resistance profiles of macrolides to other key antibiotic classes, providing experimental context and data for researchers in drug development.
Comparative Analysis of Resistance Development Potential
The potential for an antibiotic to select for resistant mutants can be evaluated through in vitro studies that measure the frequency of spontaneous resistance and the rate at which resistance develops under continuous drug pressure.
Table 1: Spontaneous Mutation Frequency for Resistance to Various Antibiotics
| Antibiotic Class | Antibiotic | Target Organism | Spontaneous Mutation Frequency |
| Macrolide | Erythromycin (B1671065) | Staphylococcus aureus | < 1 x 10⁻⁹ |
| Clarithromycin | Helicobacter pylori | < 10⁻⁹ | |
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | ~1 x 10⁻⁸ to 2 x 10⁻⁸ |
| Rifamycin | Rifampin | Helicobacter pylori | ~1 x 10⁻⁸ to 2 x 10⁻⁸ |
| Aminoglycoside | Streptomycin | Escherichia coli | ~1 x 10⁻⁹ |
Note: Data for macrolides is representative of the class. Specific data for this compound is not currently available.
Table 2: In Vitro Resistance Development via Serial Passage
| Antibiotic | Organism | Passages | Fold Increase in MIC |
| Erythromycin | Mycoplasma pneumoniae | 50 | >64 |
| Azithromycin | Mycoplasma pneumoniae | 50 | >64 |
| Daptomycin | Staphylococcus aureus | 20 | up to 16 |
| Vancomycin | Staphylococcus aureus | 20 | 2 |
| Linezolid | Staphylococcus aureus | 20 | 2 |
Note: The rate of resistance development for macrolides can be significant, with substantial increases in the Minimum Inhibitory Concentration (MIC) observed over time. This is often due to the selection of high-level resistance mechanisms.
Key Mechanisms of Macrolide Resistance
Resistance to macrolide antibiotics, and therefore likely to this compound, is primarily driven by three mechanisms:
-
Target Site Modification: This is the most common mechanism and involves the methylation of the 23S ribosomal RNA, the binding site for macrolides. This modification is mediated by erythromycin ribosome methylase (erm) genes, which confer high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[1][2] The expression of erm genes can be either constitutive or inducible.[1]
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its target. This is mediated by macrolide efflux (mef) genes and typically results in low- to moderate-level resistance to 14- and 15-membered macrolides.
-
Ribosomal Mutations: Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can alter the antibiotic binding site, leading to resistance.[1][3]
Experimental Protocols
Spontaneous Mutation Frequency Determination
This experiment quantifies the number of pre-existing resistant mutants in a bacterial population.
Methodology:
-
Bacterial Culture Preparation: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is grown overnight in antibiotic-free cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Quantification: The overnight culture is serially diluted and plated on antibiotic-free agar (B569324) to determine the total number of colony-forming units (CFU) per milliliter.
-
Selection of Resistant Mutants: A large, known number of bacterial cells (typically >10⁹ CFU) is plated onto Mueller-Hinton agar (MHA) plates containing the test antibiotic at a concentration of 4x to 8x the minimum inhibitory concentration (MIC).
-
Incubation: Plates are incubated at 37°C for 24-48 hours.
-
Enumeration of Resistant Colonies: The number of colonies growing on the antibiotic-containing plates is counted.
-
Calculation of Mutation Frequency: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Serial Passage (Multi-step) Resistance Selection
This method mimics the effect of continuous antibiotic exposure and assesses the rate and magnitude of resistance development.
Methodology:
-
Initial MIC Determination: The baseline MIC of the antibiotic against the susceptible bacterial strain is determined using a standard broth microdilution method.
-
Serial Passaging:
-
A series of tubes with two-fold dilutions of the antibiotic in broth is inoculated with the bacterial suspension.
-
Following incubation, the MIC is recorded as the lowest concentration inhibiting visible growth.
-
An aliquot of the bacterial suspension from the well at 0.5x the MIC is used to inoculate a fresh set of antibiotic dilutions for the next passage.
-
-
Duration: This process is repeated daily for a defined period (e.g., 20-30 days).
-
Monitoring Resistance: The MIC is determined at each passage to monitor the change in susceptibility over time.
-
Characterization of Resistant Isolates: Isolates from the final passage are subjected to whole-genome sequencing to identify the genetic basis of resistance.
Visualizing Resistance Pathways and Workflows
Caption: Workflow for assessing spontaneous mutation frequency and serial passage resistance.
Caption: Overview of the three main mechanisms of bacterial resistance to macrolide antibiotics.
Caption: Simplified signaling pathway for the inducible expression of erm resistance genes.
Conclusion
The potential for resistance development to this compound, as a member of the macrolide class, is a significant consideration for its clinical development. The primary mechanisms of resistance to macrolides, particularly target site modification by erm genes, can lead to high-level resistance and cross-resistance to other MLSB antibiotics. In vitro studies, such as spontaneous mutation frequency analysis and serial passage experiments, are crucial for quantifying this potential and comparing it to other antibiotic classes. The data presented in this guide suggest that while the spontaneous frequency of resistance-conferring mutations for macrolides is low, the subsequent selection and amplification of these resistant subpopulations under antibiotic pressure can be substantial. Therefore, a careful evaluation of the resistance profile of this compound through dedicated in vitro and in vivo studies is imperative for its future development and clinical application.
References
- 1. Regulation of the erm(C) Gene in Staphylococci from Reservoir with Different Usage of Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Decatromicin A: A Guide for Laboratory Personnel
Disclaimer: This document provides guidance on the proper disposal of Decatromicin A based on general best practices for research-grade antibiotics and aminoglycosides. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols that comply with local, state, and federal regulations. The information herein is intended to supplement, not replace, institutional policies.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Improper disposal of antibiotics like this compound can contribute to the rise of antimicrobial resistance and contaminate ecosystems. This guide outlines the essential procedures for the safe handling and disposal of this compound in research and drug development settings.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the powdered form or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of a spill, contain the material with an absorbent pad and clean the area according to your institution's spill response protocol.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. This ensures that the compound is managed in a way that prevents its release into the environment.
Step 1: Waste Characterization and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix antibiotic waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS office.
Step 2: Containerization and Labeling
Collect all this compound waste in designated, leak-proof, and clearly labeled hazardous waste containers. The container material should be compatible with the chemical. Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 3: Storage
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure the container remains closed except when adding waste. This storage area should be secure and away from general laboratory traffic.
Step 4: Final Disposal
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with all applicable regulations. Under no circumstances should this compound solutions be poured down the drain.
Decontamination and Inactivation Methods
Standard laboratory decontamination methods may not be effective for this compound.
-
Autoclaving: Many antibiotics, including some aminoglycosides, are heat-stable and are not destroyed by standard autoclaving procedures. Therefore, autoclaving should not be considered a terminal disposal method for this compound unless its heat lability is confirmed. After autoclaving for biohazardous decontamination, the waste should still be treated as chemical waste.
-
Chemical Inactivation: While some chemical degradation methods have been explored for antibiotics, these are not standard disposal procedures. Methods such as treatment with a 10% bleach solution or acidic hydrolysis should only be performed by trained personnel with the explicit approval of their institution's EHS office, as they can create other hazards.
Data Presentation: this compound Waste Disposal Summary
The following table summarizes the recommended disposal methods for different types of waste containing this compound. These are general guidelines and must be verified against your institution's specific protocols.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Solid Waste | Unused or expired neat powder, contaminated weigh boats, pipette tips, gloves, and other labware. | Collect in a designated, labeled, and sealed hazardous waste container. | Ensure no sharps are mixed with solid waste. PPE should be disposed of as solid waste. |
| Concentrated Stock Solutions | Concentrated solutions of this compound in a solvent. | Treat as hazardous chemical waste. Collect in a designated, properly labeled, and sealed waste container. | Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Dilute Solutions & Used Media | Liquid or solid culture media containing this compound after experimental use. | Decontaminate for biohazards if necessary (e.g., by autoclaving), then collect and dispose of as hazardous chemical waste. | Autoclaving does not inactivate the antibiotic. Do not pour down the drain. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has come into contact with this compound. | Rinse with a suitable solvent (e.g., water, ethanol) and collect the rinsate as hazardous chemical waste. Wash the glassware according to standard laboratory procedures after initial decontamination. | Ensure the solvent used for rinsing is compatible with your hazardous waste stream. |
Experimental Protocols
As
Essential Safety and Handling Protocols for Decatromicin A
IMMEDIATE ACTION REQUIRED: Assume Decatromicin A is a potent cytotoxic agent. Handle with extreme caution following all protocols outlined below.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
All personnel must don the following PPE before handling this compound. All disposable PPE must be considered contaminated and disposed of immediately after use in a designated cytotoxic waste container.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of powder-free chemotherapy-tested gloves (ASTM D6978).[1] The outer glove should be worn over the gown cuff, and the inner glove underneath.[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Gown | Disposable, impervious, lint-free gown that closes in the back.[1] Must be tested for use with chemotherapy drugs. | Protects skin and clothing from splashes and spills. |
| Eye Protection | Safety goggles or a full-face shield.[2] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator mask. | Prevents inhalation of aerosolized particles. |
| Additional PPE | Disposable hair and shoe covers. | Minimizes the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization : All items that come into contact with this compound are considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired product.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, masks, etc.).
-
Labware (pipette tips, tubes, flasks).
-
Absorbent pads and cleaning materials.
-
-
Containment :
-
All cytotoxic waste must be placed in clearly labeled, puncture-proof, and leak-proof containers designated for cytotoxic materials.
-
For extra safety, solid waste should be double-bagged.
-
-
Final Disposal :
-
Cytotoxic waste must be disposed of through an approved hazardous waste management vendor.
-
Do not mix cytotoxic waste with general laboratory or biohazardous waste streams.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to contain the contamination and mitigate exposure risks.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
